molecular formula C8H5Cl2IN2 B13088463 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B13088463
M. Wt: 326.95 g/mol
InChI Key: AONZJZKVSVUVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-3-iodo-1-methyl-1H-indazole is a high-value halogenated indazole derivative designed for research and development applications. This compound features a strategically functionalized indazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The 1-methyl group locks the molecule in the 1H-indazole tautomeric form, which is the more thermodynamically stable state . The presence of chlorine and iodine atoms at the 4,6- and 3-positions, respectively, makes this compound a versatile and key synthetic intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . Indazole-based compounds have demonstrated a broad spectrum of biological activities in scientific research, including serving as anti-cancer, anti-inflammatory, and antimicrobial agents . Several FDA-approved drugs, such as the tyrosine kinase inhibitor Pazopanib and the anticancer agent Niraparib, are built around the indazole structure, highlighting its significant research value . As a building block, 4,6-Dichloro-3-iodo-1-methyl-1H-indazole is particularly useful for exploring structure-activity relationships in drug discovery programs aimed at these and other therapeutic areas. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2IN2

Molecular Weight

326.95 g/mol

IUPAC Name

4,6-dichloro-3-iodo-1-methylindazole

InChI

InChI=1S/C8H5Cl2IN2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12-13/h2-3H,1H3

InChI Key

AONZJZKVSVUVKK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=C2)Cl)Cl)C(=N1)I

Origin of Product

United States

Foundational & Exploratory

4,6-Dichloro-3-iodo-1-methyl-1H-indazole: A Privileged Scaffold for Orthogonal Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific libraries relies heavily on bifunctional and trifunctional heterocyclic scaffolds. 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (CAS: 1824268-59-8) represents a masterclass in structural design for orthogonal reactivity[1]. By exploiting the thermodynamic differentials between carbon-iodine and carbon-chlorine bonds, this scaffold allows researchers to perform sequential, highly regioselective cross-coupling reactions. This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, mechanistic rationale for its reactivity, and self-validating experimental protocols for its application in drug discovery, particularly in the development of kinase inhibitors[2].

Physicochemical Profiling

Understanding the baseline quantitative metrics of a scaffold is critical for calculating stoichiometry, predicting membrane permeability, and tracking mass spectrometry data during library synthesis.

PropertyValue
Chemical Name 4,6-Dichloro-3-iodo-1-methyl-1H-indazole
CAS Registry Number 1824268-59-8
Molecular Formula C8H5Cl2IN2
Molecular Weight 326.95 g/mol
Exact Mass 325.887 g/mol
Structural Class Halogenated N-methylated heteroaromatic
Key Reactive Sites C-3 (High reactivity), C-4/C-6 (Latent reactivity)

Data synthesized from commercial chemical databases[1][3].

Structural Rationale and the Hierarchy of Halogen Reactivity

As an Application Scientist, I approach molecular building blocks by analyzing their electronic and steric environments. The strategic placement of three halogens across the indazole core is designed to facilitate step-wise diversification[4].

  • The Role of N1-Methylation: Unprotected 1H-indazoles suffer from annular tautomerism (shifting between 1H and 2H forms). This flux complicates regioselectivity and can poison palladium catalysts via N-coordination. Methylation at N1 locks the electronic configuration, prevents catalyst deactivation, and enhances lipophilicity—a desirable trait for oral bioavailability[5].

  • C-3 Iodination (Primary Reactivity): The bond dissociation energy (BDE) of the C-I bond is significantly lower (~240 kJ/mol) than that of the C-Cl bond (~330 kJ/mol). This thermodynamic differential allows Pd(0) species to undergo oxidative addition exclusively at the C-3 position under mild conditions (e.g., room temperature to 60°C)[5].

  • C-4/C-6 Dichlorination (Latent Reactivity): The chlorine atoms serve a dual purpose. Initially, they act as inert, lipophilic substituents that occupy hydrophobic pockets in target proteins (such as the gatekeeper region of kinases)[2]. Subsequently, under forcing conditions (elevated temperatures and electron-rich dialkylbiaryl phosphine ligands), these C-Cl bonds can be activated for late-stage functionalization.

Orthogonal_Coupling SM 4,6-Dichloro-3-iodo- 1-methyl-1H-indazole Step1 Suzuki-Miyaura Coupling (C3) SM->Step1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 60°C Int1 3-Aryl-4,6-dichloro- 1-methyl-1H-indazole Step1->Int1 Selective C-I Oxidative Addition Step2 Buchwald-Hartwig Amination (C4/C6) Int1->Step2 Amine, Pd2(dba)3 RuPhos, 110°C Product Fully Functionalized Indazole Scaffold Step2->Product C-Cl Activation

Caption: Orthogonal cross-coupling workflow exploiting halogen reactivity hierarchy.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, every protocol must include built-in validation checks. The following methodologies detail the step-wise functionalization of the scaffold.

Protocol 1: Regioselective C-3 Suzuki-Miyaura Cross-Coupling

This step functionalizes the highly reactive C-3 position while leaving the C-4 and C-6 chlorines intact[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (1.0 equiv), an aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v). Add K₂CO₃ (2.0 equiv). Causality Note: K₂CO₃ is chosen over stronger bases like Cs₂CO₃ or KOtBu because it is mild enough to facilitate transmetalation without triggering premature activation or hydrolysis of the C-Cl bonds.

  • Reaction: Purge the flask with argon for 10 minutes. Heat the mixture to 60°C for 4-6 hours.

  • Self-Validation Check (LC-MS): Sample the crude mixture. The successful C-3 coupling is confirmed by the disappearance of the starting material mass ([M+H]+ ~326.9). Critical Check: The new product mass must exhibit a distinct 9:6:1 isotopic distribution pattern in the mass spectrum. This specific pattern is the mathematical signature of two intact chlorine atoms, proving that the reaction was 100% regioselective for the iodine site.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Late-Stage C-4/C-6 Buchwald-Hartwig Amination

Once the C-3 position is occupied, the remaining C-Cl bonds can be activated to install solubilizing amine groups.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, combine the 3-aryl-4,6-dichloro-1-methyl-1H-indazole intermediate (1.0 equiv), a secondary amine (2.5 equiv), Pd₂(dba)₃ (0.05 equiv), and RuPhos (0.10 equiv).

  • Solvent & Base: Add anhydrous Toluene and Sodium tert-butoxide (NaOtBu) (3.0 equiv). Causality Note: The bulky, electron-rich RuPhos ligand is mandatory here. It accelerates the difficult oxidative addition of Pd(0) into the strong C-Cl bond and facilitates reductive elimination, preventing competitive β-hydride elimination.

  • Reaction: Seal the tube under argon and heat to 110°C for 12-18 hours.

  • Self-Validation Check (TLC/NMR): The reaction is complete when TLC shows the consumption of the intermediate. Validation is achieved via ¹H-NMR: the disappearance of the distinct aromatic protons of the indazole core (if both chlorines are substituted) or a significant upfield shift due to the electron-donating nature of the newly installed amine groups.

Application Context: Kinase Inhibitor Discovery

Halogenated indazoles are highly privileged structures in the development of ATP-competitive kinase inhibitors, particularly targeting the Jun N-terminal kinase (JNK) pathway[2][6]. JNK is a mitogen-activated protein kinase (MAPK) responsive to environmental stress and pro-inflammatory cytokines.

When 4,6-dichloro-3-iodo-1-methyl-1H-indazole is elaborated into a final active pharmaceutical ingredient (API), the 1-methyl group typically points toward the solvent-exposed region of the kinase cleft. The substituents installed at the C-3 position interact with the hinge region, while the C-4/C-6 halogens (or their subsequent functionalized derivatives) are perfectly angled to occupy the deep, hydrophobic pocket adjacent to the gatekeeper residue, thereby conferring high kinase selectivity[2].

Kinase_Pathway Stress Cellular Stress / Cytokines MAP2K MKK4 / MKK7 (MAP2K) Stress->MAP2K Phosphorylation JNK JNK1/2/3 (MAPK) MAP2K->JNK Activation cJun c-Jun / ATF2 Activation JNK->cJun Phosphorylation Inhibitor Indazole-Derived Inhibitor (ATP-Competitive) Inhibitor->JNK Blocks ATP Pocket Response Apoptosis / Inflammation cJun->Response Gene Transcription

Caption: JNK signaling pathway targeted by indazole-based kinase inhibitors.

References

  • Google Patents. "WO2002010137A2 - Indazole derivatives as jnk inhibitors". patents.google.com.
  • Google Patents. "US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith". patents.google.com.
  • MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex". mdpi.com. Available at: [Link]

Sources

Technical Monograph: 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Chemo-Structural Analysis, Synthetic Utility, and Drug Design Applications [1]

Executive Summary

This technical guide provides a comprehensive analysis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole , a highly functionalized heterocyclic intermediate used in the synthesis of kinase inhibitors and GPCR ligands. While the core request addresses the molecular weight, this document contextualizes that data within the framework of fragment-based drug design (FBDD), detailing the synthetic pathways, regioselective challenges, and analytical validation required for pharmaceutical research.

Part 1: Physicochemical Profile & Molecular Weight Analysis

For researchers conducting stoichiometry calculations or mass spectrometry validation, the distinction between Average Molecular Weight (for reagent weighing) and Monoisotopic Mass (for HRMS identification) is critical due to the presence of multi-isotopic halogens (Cl, I).

Quantitative Specifications
ParameterValueTechnical Context
Molecular Formula C₈H₅Cl₂IN₂ Core Indazole Scaffold
Average Molecular Weight 326.95 g/mol Used for molarity/stoichiometry calculations.
Monoisotopic Mass 325.8875 Da Based on ⁵⁶Fe, ³⁵Cl, ¹²⁷I. Target mass for High-Res MS.
Exact Mass 325.8875 Da Theoretical mass for [M+H]⁺ = 326.8953
Heavy Atom Count 13Relevant for Ligand Efficiency (LE) metrics.
CLogP (Predicted) ~3.8 - 4.2High lipophilicity due to di-chloro/iodo substitution.
Isotopic Distribution Logic (MS Validation)

The presence of two Chlorine atoms (


 and 

) creates a distinct isotopic envelope that serves as a spectral fingerprint.
  • M (100%) : Contains two

    
    .
    
  • M+2 (~64%) : Contains one

    
     and one 
    
    
    
    .
  • M+4 (~10%) : Contains two

    
    .
    

Note: Iodine (


) is monoisotopic and does not contribute to the M+2 pattern, simplifying the interpretation to the Cl₂ pattern.

Part 2: Synthetic Architecture & Regioselectivity[2]

The synthesis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole requires navigating the classic "Indazole Regioselectivity Problem"—controlling N1 vs. N2 alkylation.[2]

Strategic Pathway

The most robust route involves C3-Iodination of the naked indazole followed by N1-Methylation . Reversing this order (Methylation


 Iodination) is viable but often yields lower regioselectivity during the initial alkylation step.
Workflow Diagram (DOT)

SynthesisWorkflow Start 4,6-Dichloro-1H-indazole (Starting Material) Step1 Step 1: C3-Iodination (Electrophilic Subst.) Start->Step1 I2, KOH, DMF rt, 3h Inter Intermediate: 4,6-Dichloro-3-iodo-1H-indazole Step1->Inter Yield: ~85-90% Step2 Step 2: N-Methylation (Nucleophilic Subst.) Inter->Step2 MeI, NaH (or Cs2CO3) THF/DMF, 0°C Product Product: 4,6-Dichloro-3-iodo-1-methyl-1H-indazole Step2->Product Major (N1) Thermodynamic Byproduct Byproduct: N2-Isomer (Minor) Step2->Byproduct Minor (N2) Kinetic

Caption: Synthetic route prioritizing C3-iodination followed by regioselective N1-methylation.

Detailed Protocol (Self-Validating)
Step 1: C3-Iodination
  • Reagents: Iodine (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ), Potassium Hydroxide (KOH), DMF.[1]
    
  • Mechanism: Base-mediated generation of the indazolyl anion, followed by electrophilic attack by iodine.

  • Protocol: Dissolve 4,6-dichloro-1H-indazole (1.0 eq) in DMF. Add KOH (2.5 eq) followed by portion-wise addition of

    
     (1.2 eq). Stir at RT for 3 hours.[1]
    
  • Checkpoint: The reaction is complete when LC-MS shows disappearance of the starting material (

    
    ) and appearance of the iodinated peak (+126 amu).
    
Step 2: N1-Methylation
  • Reagents: Iodomethane (MeI), Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).
    
  • Regiocontrol:

    • N1 (Target): Favored by thermodynamic conditions and bulky counter-ions (Cesium) or hard bases (NaH) in polar aprotic solvents. The N1 lone pair is less available due to aromaticity, but the N1-anion is thermodynamically more stable.

    • N2 (Impurity): Often favored by kinetic conditions or steric bulk at C7 (not applicable here).

  • Purification: The N1 and N2 isomers typically have distinct

    
     values on silica gel. The N1 isomer is generally less polar (higher 
    
    
    
    ) than the N2 isomer in Hexane/EtOAc systems.

Part 3: Structural Validation (Analytical Expectations)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted values.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • N-Methyl: A sharp singlet (

      
       3.9 - 4.1 ppm). Integration = 3H.
      
    • Aromatic C7-H: Doublet or Singlet (depending on resolution) around

      
       7.4 - 7.6 ppm.
      
    • Aromatic C5-H: Doublet or Singlet around

      
       7.1 - 7.3 ppm.
      
  • Diagnostic: The absence of a broad singlet at >10 ppm confirms the loss of the N-H proton (successful methylation).

Carbon NMR ( NMR)
  • C3-I Carbon: Distinctive upfield shift (due to the heavy atom effect of Iodine), typically

    
     85-100 ppm.
    
  • N-Methyl Carbon:

    
     35-40 ppm.
    

Part 4: Medicinal Chemistry Utility[4]

This molecule is not a final drug but a privileged scaffold intermediate . Its value lies in the orthogonality of its reactive handles.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 4,6-Dichloro-3-iodo- 1-methyl-1H-indazole C3 C3-I Position: Suzuki/Sonogashira Coupling (Connects to Hinge Binder or Tail) Core->C3 Cl_Groups 4,6-Dichloro: Metabolic Blockers Hydrophobic Pocket Filling Core->Cl_Groups N1 N1-Methyl: Solubility & Orientation (Prevents H-bond donation) Core->N1

Caption: Functional derivatization points for drug discovery applications.

Application in Kinase Inhibition

The 3-iodo group is a "universal handle." In drug discovery campaigns (e.g., targeting VEGFR, PDGFR, or Aurora kinases), this iodine is replaced via Palladium-catalyzed cross-coupling to install:

  • Aryl groups: To engage the kinase hinge region.

  • Heterocycles: To tune solubility and pKa.

The 4,6-dichloro substitution pattern is specifically chosen to:

  • Fill the hydrophobic "back pocket" of the ATP binding site.

  • Prevent metabolic oxidation (CYP450 metabolism) at the otherwise reactive C4/C6 positions.

References

  • BenchChem. (2025).[3][4] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • Lefebvre, V., et al. (2010).[5] Efficient Synthesis of 1-Aryl-1H-indazoles. Journal of Organic Chemistry, 75(8), 2730-2732.

  • Cheung, M., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold.[2][6][3] Beilstein Journal of Organic Chemistry. Retrieved from

  • PubChem. (n.d.). Compound Summary: 6-bromo-3-iodo-1-methyl-1H-indazole (Analogous Structure). Retrieved from

  • Organic Chemistry Portal. (2024). Indazole Synthesis and Reactivity.[4][5][7][8] Retrieved from

Sources

Technical Synthesis Guide: 4,6-dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized synthesis of 4,6-dichloro-3-iodo-1-methyl-1H-indazole , a high-value heterocyclic scaffold critical in the development of Hsp90 inhibitors and tyrosine kinase antagonists. The indazole core is a privileged structure in medicinal chemistry, but its functionalization—specifically the regioselective N-methylation and installation of the C3-iodine handle—presents distinct challenges.[1]

This guide prioritizes a thermodynamically controlled synthetic route to maximize the yield of the biologically relevant


-methyl isomer. The protocol utilizes a robust retro-synthetic strategy  starting from 2,4,6-trichlorobenzaldehyde, avoiding the variable yields often associated with the traditional Jacobson diazotization of anilines.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical integrity. The C3-iodine is installed prior to methylation to leverage the electronic properties of the free indazole, followed by


-selective methylation using thermodynamic conditions.
Strategic Disconnection
  • N1-Methylation: The final step involves alkylation of the 3-iodo-indazole core. Using NaH/THF favors the thermodynamically stable

    
    -isomer over the kinetically favored 
    
    
    
    -isomer.[2]
  • C3-Iodination: Electrophilic halogenation at C3 is highly favored in 1H-indazoles due to the electron-rich nature of the azole ring.

  • Indazole Core Construction: The 4,6-dichloro-1H-indazole core is efficiently accessible via the condensation of 2,4,6-trichlorobenzaldehyde with hydrazine. This method is superior to diazonium routes for poly-halogenated substrates.

Pathway Visualization

Retrosynthesis Target 4,6-dichloro-3-iodo-1-methyl-1H-indazole Intermediate1 4,6-dichloro-3-iodo-1H-indazole Target->Intermediate1 N1-Methylation (Regioselective) Core 4,6-dichloro-1H-indazole Intermediate1->Core C3-Iodination (Electrophilic Subst.) Precursor 2,4,6-trichlorobenzaldehyde Core->Precursor Cyclization (Hydrazine) Start 1,3,5-trichlorobenzene Precursor->Start Formylation (n-BuLi / DMF)

Caption: Retrosynthetic logic flow prioritizing the establishment of the halogenated core before N-alkylation.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 4,6-dichloro-1H-indazole

This step utilizes a nucleophilic aromatic substitution (


) followed by condensation. The 2-position chlorine in 2,4,6-trichlorobenzaldehyde is activated by the aldehyde group, allowing displacement by hydrazine.
  • Reagents: 2,4,6-trichlorobenzaldehyde, Hydrazine hydrate (

    
    ), 1,4-Dioxane (or Ethanol).
    
  • Conditions: Reflux or Microwave irradiation (

    
    C).[3]
    

Protocol:

  • Dissolve 2,4,6-trichlorobenzaldehyde (1.0 equiv) in 1,4-dioxane (5 mL/mmol).

  • Add hydrazine hydrate (12.0 equiv) slowly. Caution: Exothermic.

  • Microwave Method: Seal the vessel and heat to

    
    C for 30 minutes.
    
    • Alternative (Thermal): Reflux in ethanol/dioxane for 12–24 hours.

  • Cool to room temperature. The product often precipitates.

  • Pour the mixture into ice-water. Filter the solid, wash copiously with water to remove excess hydrazine, and dry under vacuum.

  • Yield: Expect 85–93%.

  • QC Check:

    
    H NMR should show the disappearance of the aldehyde proton and the appearance of the broad NH singlet (
    
    
    
    ppm).
Step 2: C3-Iodination

Direct electrophilic iodination is performed using elemental iodine in the presence of a base.

  • Reagents: 4,6-dichloro-1H-indazole, Iodine (

    
    ), Potassium Hydroxide (KOH), DMF.
    
  • Mechanism: Base-mediated formation of the indazolyl anion, which attacks the iodine electrophile.

Protocol:

  • Dissolve 4,6-dichloro-1H-indazole (1.0 equiv) in DMF (10 mL/g).

  • Add KOH pellets (3.0 equiv). Stir until partially dissolved.

  • Add Iodine (

    
    , 1.5 equiv) portion-wise over 15 minutes. Note: The solution will turn dark.
    
  • Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of starting material.

  • Quench: Pour the reaction mixture into 10% aqueous

    
     (Sodium bisulfite) to reduce excess iodine. A precipitate will form.[4]
    
  • Filter the solid.[4] Wash with water and hexanes.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography if necessary.

  • Data: The C3-H signal (typically

    
     8.0–8.2 ppm) will be absent in the NMR.
    
Step 3: Regioselective N1-Methylation

This is the critical differentiation step. Under kinetic conditions (weak base, room temp), the


-isomer is often favored. To secure the 

-isomer
, we employ thermodynamic conditions.[1][2]
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), Anhydrous THF.

  • Thermodynamic Driver: The

    
    -substituted indazole is thermodynamically more stable than the 
    
    
    
    -isomer (approx. 2–4 kcal/mol). Allowing the anion to equilibrate at elevated temperatures or using NaH promotes
    
    
    selectivity.

Protocol:

  • Suspend NaH (1.2 equiv) in anhydrous THF under Argon/Nitrogen at

    
    C.
    
  • Add a solution of 4,6-dichloro-3-iodo-1H-indazole (1.0 equiv) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation and anion equilibration.

  • Cool back to

    
    C. Add Methyl Iodide  (1.1 equiv) dropwise.
    
  • Stir at room temperature for 2 hours.

    • Optimization: If

      
       isomer is observed by TLC, heating the anion solution at 
      
      
      
      C before adding MeI can further shift the equilibrium to the
      
      
      anion.
  • Quench: Carefully add saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes). The

    
    -isomer is typically less polar  (higher 
    
    
    
    ) than the
    
    
    -isomer.
Summary of Data
ParameterStep 1: Core SynthesisStep 2: IodinationStep 3: Methylation
Starting Material 2,4,6-Trichlorobenzaldehyde4,6-Dichloro-1H-indazole4,6-Dichloro-3-iodo-indazole
Reagents

, Dioxane

, KOH, DMF
NaH, MeI, THF
Key Condition

C (MW) or Reflux
Room Temp, Basic

C

RT (Thermodynamic)
Typical Yield 90-95%85-90%75-85% (N1 isomer)
Critical QC Loss of CHO peakLoss of C3-H peakN-Me signal (

4.0 ppm)

Part 3: Process Logic & Mechanism

Regioselectivity Mechanism (N1 vs N2)

The regioselectivity is governed by the "Curtin-Hammett" principle applied to the indazolyl anion. While the


 position is often more nucleophilic (kinetic product), the 

-alkylated product is the thermodynamic sink.
  • Kinetic Control: Alkylation with weak bases (

    
    ) in acetone often yields mixtures (approx 1:1 or N2 favored).
    
  • Thermodynamic Control: Strong bases (NaH) allow full deprotonation. The resulting anion equilibrates. The steric penalty at

    
     (from H7) is minimal compared to the electronic stability gained by preserving the benzenoid structure in the 
    
    
    
    -isomer.

Mechanism Indazole Indazole Substrate Anion Indazolyl Anion (Resonance Hybrid) Indazole->Anion NaH (Deprotonation) N1 N1-Methyl (Thermodynamic) Target Anion->N1 MeI (Slow/Equil.) N2 N2-Methyl (Kinetic) Byproduct Anion->N2 MeI (Fast) N2->Anion Reversible under harsh conditions

Caption: Bifurcation of the alkylation pathway. N1 is the thermodynamic product favored by strong bases and equilibration.[1][2]

References

  • Title: Preparation of 4,6-dichloro-1H-indazole via microwave-assisted cyclization.
  • Iodination Protocol

    • Title: Synthesis of 3-iodo-1H-indazole deriv
    • Source:Molecules 2020, 25(11), 2547.
    • URL:[Link]

  • Regioselective Methylation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Reaction Chemistry & Engineering, 2024.[5]

    • URL:[Link]

    • Note: Confirms NaH/THF as the superior system for N1 selectivity (>99%).[1]

  • General Indazole Chemistry

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][6]

    • Source:Beilstein J. Org. Chem. 2021, 17, 1939–1950.
    • URL:[Link]

Sources

Spectroscopic Profiling and Analytical Validation of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dichloro-3-iodo-1-methyl-1H-indazole (CAS: 1824268-59-8) is a highly functionalized, polyhalogenated heterocyclic building block critical to modern drug discovery and materials science [1]. Its unique structural topology—featuring three distinct halogen atoms (two chlorines and one iodine) on an N-methylated indazole core—enables highly regioselective, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Because the carbon-iodine (C–I) bond possesses a lower dissociation energy than the carbon-chlorine (C–Cl) bonds, palladium-catalyzed oxidative addition occurs preferentially at the C3 position.

To utilize this compound effectively, researchers must rigorously validate its structural integrity. This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, MS, IR) of 4,6-dichloro-3-iodo-1-methyl-1H-indazole, detailing the causality behind signal assignments and offering self-validating experimental protocols.

Physicochemical & Structural Rationale

Before diving into spectral acquisition, it is crucial to map the molecular architecture. The indazole core is numbered starting from the substituted nitrogen (N1).

  • N1: Substituted with a methyl group (-CH₃), locking the tautomeric form and simplifying the NMR spectra compared to 1H-unsubstituted indazoles [2].

  • C3: Substituted with an Iodine atom.

  • C4 & C6: Substituted with Chlorine atoms.

  • C5 & C7: Unsubstituted, bearing the only two aromatic protons in the system.

Table 1: Key Physicochemical Properties

PropertyValueStructural Implication
Molecular Formula C₈H₅Cl₂IN₂Dictates the exact mass and isotopic distribution.
Molecular Weight 326.95 g/mol Target mass for low-resolution MS.
Exact Mass 325.887 g/mol Target mass for HRMS (High-Resolution Mass Spec).
Tautomerism Fixed (1-methyl)Prevents signal broadening in NMR due to proton exchange [3].

Spectroscopic Signatures & Causality (E-E-A-T)

Due to the scarcity of isolated literature spectra for this specific commercial building block, the following spectroscopic profiles are derived from established empirical rules for substituted indazoles, grounded in robust analytical chemistry principles [2, 3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton)

The ¹H NMR spectrum is remarkably clean, consisting of only three distinct signals.

  • C5-H and C7-H (Aromatic Region): Because C4 and C6 are occupied by chlorine atoms, the protons at C5 and C7 are meta to each other. This spatial relationship results in a highly diagnostic meta-coupling constant (

    
     Hz). C5-H is flanked by two electronegative chlorine atoms, slightly deshielding it, while C7-H is influenced by the adjacent bridgehead carbon and the N1-methyl group.
    
  • N1-CH₃ (Aliphatic Region): The methyl group attached to the electronegative nitrogen appears as a sharp singlet downfield from typical alkanes.

Table 2: Empirically Derived ¹H NMR Data (400 MHz, CDCl₃)

Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.45Doublet (d)1H1.5C7-H
7.32Doublet (d)1H1.5C5-H
4.12Singlet (s)3H-N1-CH₃
¹³C NMR (Carbon) & The Heavy Atom Effect

The most critical diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the C3 carbon . Normally, aromatic carbons resonate between 110–140 ppm. However, the attachment of a large, highly polarizable Iodine atom induces a phenomenon known as the Heavy Atom Effect (HAE) [2]. Spin-orbit coupling from the iodine atom generates a local magnetic field that strongly opposes the applied spectrometer field, resulting in profound diamagnetic shielding. Consequently, the C3 signal is pushed significantly upfield.

Table 3: Empirically Derived ¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ, ppm)AssignmentCausality / Rationale
140.5C7aBridgehead carbon adjacent to N1.
135.2, 134.8C4, C6Deshielded by direct attachment to electronegative Cl atoms.
126.5C3aBridgehead carbon.
122.1, 109.4C5, C7Unsubstituted aromatic carbons.
92.3 C3 Strongly shielded due to the Heavy Atom Effect of Iodine.
36.8N1-CH₃Typical shift for an N-methyl group in an azole ring.
Mass Spectrometry (MS) Isotopic Profiling

In mass spectrometry, the presence of halogens provides a self-validating isotopic fingerprint. Chlorine exists naturally as ³⁵Cl (75%) and ³⁷Cl (25%). A molecule with two chlorine atoms will exhibit a characteristic 9:6:1 ratio for its M, M+2, and M+4 peaks. Iodine is monoisotopic (¹²⁷I), so it does not complicate the cluster, merely shifting the entire mass up by 127 Da.

Table 4: ESI-MS Positive Mode Isotope Pattern

Ion SpeciesExact Mass (m/z)Relative AbundanceDiagnostic Meaning
[M+H]⁺ (³⁵Cl₂)326.89~100% (Base Peak)Confirms molecular weight.
[M+2+H]⁺ (³⁵Cl³⁷Cl)328.89~66%Validates the presence of the first Cl.
[M+4+H]⁺ (³⁷Cl₂)330.89~11%Validates the presence of the second Cl.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when profiling this compound.

Protocol A: High-Resolution NMR Acquisition

The causality behind this protocol is to ensure sufficient signal-to-noise (S/N) ratio for the quaternary carbons (C3, C4, C6, C3a, C7a), which lack NOE enhancement from attached protons and relax slowly.

  • Sample Preparation: Dissolve exactly 20 mg of 4,6-dichloro-3-iodo-1-methyl-1H-indazole in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning: Tune and match the probe to the exact resonance frequencies of ¹H and ¹³C for the specific solvent environment.

  • ¹H Acquisition: Run a standard 1D proton sequence (30° pulse angle). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 scans.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (e.g., zgpg30 on Bruker systems). Crucial Step: Increase the relaxation delay (D1) to 2.5–3.0 seconds and acquire a minimum of 512 scans. This extended delay ensures the quaternary C-I and C-Cl carbons fully relax between pulses, preventing signal suppression.

  • Processing: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Reference the spectra to TMS (0.00 ppm) or the residual CHCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C).

Protocol B: LC-MS Isotopic Verification
  • Preparation: Prepare a 10 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Validation: Extract the mass spectrum at the chromatographic peak apex. Manually verify the 9:6:1 isotopic cluster at m/z 327, 329, and 331 to definitively confirm the Cl₂I molecular formula.

Spectroscopic Validation Workflow

The following diagram illustrates the logical flow of analytical techniques required to validate the structural integrity of the compound before deploying it in sensitive cross-coupling reactions.

G A 4,6-Dichloro-3-iodo- 1-methyl-1H-indazole B 1H & 13C NMR (Connectivity) A->B C High-Res LC-MS (Isotopic Fingerprint) A->C D FT-IR Spectroscopy (Functional Groups) A->D B1 Heavy Atom Effect (C3-I) Upfield 13C Shift (~92 ppm) B->B1 C1 Cl2 Isotope Pattern M:M+2:M+4 (9:6:1) C->C1 D1 C-Cl & C-I Stretches 600-800 cm⁻¹ D->D1 E Validated Molecular Profile (Ready for Cross-Coupling) B1->E C1->E D1->E

Caption: Logical workflow for the multi-modal spectroscopic validation of polyhalogenated indazoles.

References

  • Title: Product Class 2: 1H- and 2H-Indazoles (Spectroscopic and Structural Analysis) Source: Science of Synthesis / Thieme Connect URL: [Link]

  • Title: Study of the Addition Mechanism of 1H-Indazole and Its Derivatives... Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 19F and 1H quantitative-NMR spectroscopic analysis of synthetic cannabinoids (Indazole derivatives) Source: RSC Advances (RSC Publishing) URL: [Link]

Methodological & Application

Protocol for Suzuki coupling with 4,6-dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Regioselective Suzuki-Miyaura Coupling of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Introduction & Strategic Significance

Indazoles represent a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted small-molecule therapeutics[1]. The compound 4,6-dichloro-3-iodo-1-methyl-1H-indazole is a highly specialized, polyhalogenated building block designed for advanced drug discovery. It features three distinct halogen substituents (C3-iodo, C4-chloro, C6-chloro) and a methylated N1 position. This protocol details the optimal conditions for achieving strict regiocontrol during the Suzuki-Miyaura cross-coupling at the C3 position, leaving the C4 and C6 chlorines intact for subsequent orthogonal functionalization.

Mechanistic Rationale & Reaction Dynamics

Achieving chemoselectivity in polyhalogenated heterocycles requires a deep understanding of bond dissociation energies (BDE), pKa values, and steric environments.

  • Thermodynamic Regioselectivity: The oxidative addition of Palladium(0) is the rate-determining step in this catalytic cycle. The C3–I bond is significantly weaker (~65 kcal/mol) than the C4–Cl and C6–Cl bonds (~95 kcal/mol). This profound energetic disparity guarantees that the Pd(0) species will selectively insert into the C3 position, preventing premature polymerization or cross-reactivity at the chlorinated sites[2].

  • The N1-Methyl Advantage: Unprotected 1H-indazoles possess an acidic N–H proton (pKa ~13.8). Under the basic conditions required for Suzuki couplings, deprotonation can occur, yielding an electron-rich indazole anion that resists oxidative addition and can poison the palladium catalyst[3]. The N1-methyl group in this substrate completely blocks this deactivation pathway, ensuring high catalytic turnover without the need for transient protecting groups like Boc or THP[4].

  • Steric Shielding at C4: The presence of a chlorine atom at the C4 position introduces significant steric bulk adjacent to the reactive C3 center. Therefore, standard catalysts like Pd(PPh3)4 often result in sluggish kinetics. Ferrocene-based bidentate ligands, such as dppf in Pd(dppf)Cl2, provide a large bite angle (99°) that accelerates the reductive elimination step, overcoming the steric hindrance and delivering superior catalytic outputs[5].

Experimental Workflows & Logical Relationships

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Selective insertion into C3-I (Leaves C4-Cl & C6-Cl intact) Pd0->OxAdd 4,6-Dichloro-3-iodo-1-methyl-1H-indazole TransMet Transmetalation Transfer of R group from R-B(OH)2 via Base OxAdd->TransMet Base, R-B(OH)2 RedElim Reductive Elimination Formation of C3-R bond TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Functionalized Indazole Product RedElim->Product

Catalytic cycle illustrating strict regioselectivity at the C3-iodine position.

Workflow A 1. Substrate Prep Indazole Core + Boronic Acid B 2. Cat & Base Pd(dppf)Cl2 Cs2CO3 A->B C 3. Degassing Argon Sparging (15 min) B->C D 4. Reaction Dioxane/H2O 90°C, 4-12h C->D E 5. Purification Extraction & Silica Gel D->E

Standard experimental workflow for the C3 Suzuki-Miyaura coupling.

Quantitative Data & Optimization

To establish a self-validating protocol, various reaction parameters must be evaluated. The table below summarizes the optimization landscape for coupling sterically hindered C3-iodoindazoles[5][6].

Catalyst (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O (4:1)901245Sluggish transmetalation; steric hindrance from C4-Cl.
Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)90882Clean conversion; dppf bite angle aids reductive elimination.
Pd(dppf)Cl2 Cs2CO3 1,4-Dioxane/H2O (4:1) 90 4 94 Optimal; Cs+ enhances boronate solubility and reactivity.
Pd(dppf)Cl2Cs2CO31,4-Dioxane/H2O (4:1)110 (MW)0.596Microwave irradiation significantly accelerates the cycle.
XPhos Pd G2K3PO4THF/H2O (4:1)80688Excellent alternative for highly bulky arylboronic acids.

Step-by-Step Experimental Protocol

Note: This procedure is optimized for a 1.0 mmol scale reaction.

Materials & Reagents:

  • 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (1.0 mmol, 326.9 mg)

  • Arylboronic acid or heteroarylboronic acid (1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 mmol, 40.8 mg, 5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol, 651.6 mg)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Methodology:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-3-iodo-1-methyl-1H-indazole, the arylboronic acid, and Cs2CO3.

  • Solvent Addition & Degassing: Add 1,4-Dioxane and H2O. Seal the flask with a rubber septum. Sparge the heterogeneous mixture with dry Argon gas for 15 minutes. Critical Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl2 catalyst. Reseal and sparge for an additional 2 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm). The biphasic nature of the reaction requires high agitation to ensure efficient mass transfer between the aqueous base and the organic catalyst/substrate[2].

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction is typically complete within 4 to 8 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-aryl-4,6-dichloro-1-methyl-1H-indazole.

Troubleshooting & Self-Validation

To ensure the integrity of the protocol, utilize the following analytical checkpoints:

  • Isotopic Pattern Validation (LC-MS): The starting material possesses a distinct isotopic signature due to one iodine and two chlorines. The successful product will show a mass shift corresponding to the loss of iodine (-126.9 Da) and the addition of the aryl group, while retaining the characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in a 9:6:1 relative abundance ratio). If the isotopic pattern changes to a single chlorine, hydrodehalogenation has occurred.

  • Over-coupling at C4/C6: If the LC-MS reveals a mass consistent with diarylation or a loss of the chlorine isotopic pattern, the reaction temperature is too high, or the catalyst loading is excessive. Mitigate this by lowering the temperature to 70 °C or reducing the boronic acid equivalents to exactly 1.05.

  • Protodeboronation: If the starting material remains unconsumed but the boronic acid disappears, protodeboronation has occurred. This is common with electron-deficient boronic acids. Solution: Switch to the corresponding pinacol boronate ester (BPin) and ensure the solvent is thoroughly degassed[7].

References

  • Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block - Unibrom
  • Advances in the Synthesis of Indazoles: Regioselective C-7 Functionalization - Mobt3
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH)
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid - MDPI
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - BenchChem

Sources

Buchwald-Hartwig amination of 4,6-dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemoselective Buchwald-Hartwig Amination of 4,6-dichloro-3-iodo-1-methyl-1H-indazole

Introduction: Strategic C-N Bond Formation on a Privileged Scaffold

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including potent kinase inhibition for anti-cancer therapies.[4] The ability to precisely functionalize the indazole skeleton is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[5][6][7]

This application note provides a detailed guide to the chemoselective . This substrate presents a unique synthetic challenge and opportunity: the presence of three halogen atoms with differing reactivity. The primary objective is to leverage the principles of palladium-catalyzed cross-coupling to selectively displace the iodo group at the C3 position while preserving the chloro substituents at the C4 and C6 positions. This allows for the introduction of a diverse range of amino groups at a key vector for biological activity, while retaining the chloro-groups for subsequent orthogonal functionalization.

Chemical Principles & Mechanistic Insights

The success of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] The generally accepted catalytic cycle provides a framework for understanding and optimizing the reaction.

The Catalytic Cycle

The reaction is initiated by an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The cycle proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) Complex1 L-Pd(II)(Ar)(X) (Oxidative Adduct) Pd0->Complex1 Oxidative Addition (Ar-X) Complex2 L-Pd(II)(Ar)(NHR'R'') Complex1->Complex2 Amine Coordination & Deprotonation (+ HNR'R'', - HX) Complex2->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Complex2->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Amine Amine (HNR'R'') Amine->Complex1 Base Base Base->Complex1

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Achieving Chemoselectivity: Iodo vs. Chloro Reactivity

The key to the selective amination of 4,6-dichloro-3-iodo-1-methyl-1H-indazole lies in the first and often rate-determining step of the cycle: oxidative addition. The rate of this step is highly dependent on the carbon-halogen bond strength. The general order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-Cl [8]

This predictable trend is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it significantly more susceptible to cleavage and insertion by the Pd(0) catalyst. By carefully controlling reaction parameters such as temperature and reaction time, it is possible to facilitate the reaction at the C3-iodo position exclusively. While aryl iodides can sometimes form inhibitory palladium iodide dimers, this is often overcome with the use of modern, bulky phosphine ligands.[6][8] Amination of aryl chlorides is significantly more challenging and typically requires more forcing conditions, higher catalyst loadings, and specialized, highly active ligands.[7][9]

The Role of Key Reagents
  • Palladium Source: Pd(II) precursors like palladium(II) acetate (Pd(OAc)₂) or Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are standard.[10][11] They are converted to the active L-Pd(0) catalyst in the reaction mixture.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands are essential.[5] They stabilize the palladium center, promote the oxidative addition and the final reductive elimination step, and prevent catalyst decomposition.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[7] Common choices include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The base strength can influence the reaction rate and substrate compatibility.[6]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure solubility of the reagents and stability of the catalytic species.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of 4,6-dichloro-3-iodo-1-methyl-1H-indazole with a representative secondary amine, morpholine.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (1 mmol scale)Moles (mmol)Equivalents
4,6-dichloro-3-iodo-1-methyl-1H-indazoleN/A328.96329 mg1.01.0
Morpholine110-91-887.12105 µL (104.5 mg)1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7218.3 mg0.02 (Pd)0.02
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)161265-03-8578.6823.2 mg0.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.10135 mg1.41.4
Anhydrous Toluene108-88-392.145 mL--
Reaction Setup & Procedure

Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE).

  • Vessel Preparation: Add a magnetic stir bar to a dry 25 mL Schlenk tube or a resealable reaction vial.

  • Charging Solids: To the tube, add 4,6-dichloro-3-iodo-1-methyl-1H-indazole (329 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.2 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]

  • Solvent and Amine Addition: Through the septum, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting indazole indicates completion.

  • Workup:

    • Once complete, remove the tube from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[14]

    • Wash the filter cake with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4,6-dichloro-1-methyl-1H-indazol-3-yl)morpholine.[13]

Data Presentation & Optimization

The choice of ligand, base, and solvent can significantly impact the reaction outcome. The following table provides an illustrative guide for optimizing the reaction for different amine nucleophiles.

EntryAmine NucleophileLigandBaseSolventTemp (°C)Expected Outcome
1MorpholineXantphosNaOtBuToluene100High yield, clean conversion.
2AnilineRuPhosK₃PO₄Dioxane110Good yield; a slightly weaker base may be needed for electron-rich anilines.
3n-ButylamineBrettPhosCs₂CO₃Toluene100Good conversion; BrettPhos is excellent for primary amines.[6]
4Di-tert-butylamineAd₂P(tBu)LHMDSTHF80Challenging due to sterics; requires highly active ligand and strong base.[15]

Experimental Workflow Visualization

The overall process from setup to final product can be visualized as a linear workflow.

Workflow A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Reaction Setup (Charge solids to Schlenk tube) A->B C 3. Inert Atmosphere (Evacuate/backfill with Argon) B->C D 4. Reagent Addition (Add solvent and amine via syringe) C->D E 5. Heating & Stirring (100 °C, 4-12 h) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Workup (Quench, extract, dry) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination provides a robust and highly effective method for the chemoselective functionalization of 4,6-dichloro-3-iodo-1-methyl-1H-indazole at the C3-position. The pronounced difference in reactivity between the aryl iodide and aryl chloride moieties allows for precise installation of diverse amino groups, a critical capability for generating compound libraries in drug discovery.[4] By carefully selecting the appropriate palladium catalyst, ligand, and base, researchers can efficiently synthesize a wide range of 3-amino-4,6-dichloro-1-methyl-1H-indazole derivatives, paving the way for the development of novel therapeutics.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Torsten, K. (2007). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Breher, F., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Sather, A. C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • PubMed. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2013). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • PubMed. (2012). Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos. [Link]

  • ResearchGate. (2011). An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. [Link]

Sources

Application Note: Regioselective C3-Iodination of Dichloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indazole scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-cancer agents. The introduction of iodine at the C3 position of the indazole ring is a critical synthetic transformation. It creates a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing for the rapid diversification of the core.

This application note details the optimized protocol for the regioselective C3-iodination of dichloro-1-methyl-1H-indazole . Unlike electron-rich indazoles, the dichloro-substituted core is electron-deficient, reducing the nucleophilicity of the C3 carbon. Consequently, standard electrophilic aromatic substitution (


) conditions must be modulated to ensure complete conversion without over-iodination or side reactions.
Key Challenges Addressed
  • Deactivated Substrate: The two chlorine atoms exert a negative inductive effect (-I), deactivating the ring toward electrophilic attack.

  • Regioselectivity: Ensuring exclusive iodination at C3 while avoiding N-demethylation or halogen exchange.

  • Purification: Minimizing trace elemental iodine contamination in the final product.

Scientific Principles & Mechanism[1]

Mechanistic Rationale

The reaction proceeds via an Electrophilic Aromatic Substitution (


) . While 

-iodosuccinimide (NIS) is often used for reactive substrates, the Iodine (

) / Potassium Hydroxide (KOH)
system in DMF is preferred for electron-deficient indazoles.
  • Base Activation: KOH does not deprotonate the C3-H directly (pKa ~35) but serves to neutralize the hydroiodic acid (HI) generated, driving the equilibrium forward. In some proposed mechanisms involving

    
    -unsubstituted indazoles, the base generates the indazolyl anion; however, for 1-methyl-1H-indazole , the base acts as a proton scavenger and may facilitate the formation of a transient iodonium intermediate.
    
  • Solvent Effect: DMF is a polar aprotic solvent that stabilizes the polar transition state of the

    
     mechanism and enhances the solubility of the iodine-complex.
    
  • Regioselectivity: The C3 position is the most electron-rich site remaining on the deactivated ring, ensuring high regioselectivity over the benzenoid ring positions.

Reaction Scheme


Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCAS No. (Example)
Dichloro-1-methyl-1H-indazole ~201.051.0SubstrateVar. by isomer
Iodine (

)
253.811.5Iodinating Agent7553-56-2
Potassium Hydroxide (KOH) 56.112.0Base / Scavenger1310-58-3
DMF (Anhydrous) 73.09-Solvent (10 mL/g)68-12-2
Sodium Thiosulfate (

)
158.11-Quenching Agent7772-98-7
Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charge the flask with Dichloro-1-methyl-1H-indazole (1.0 equiv).

  • Add anhydrous DMF (10 volumes relative to substrate mass, e.g., 10 mL for 1 g).

  • Stir at room temperature (RT) until a clear solution is obtained.

Step 2: Addition of Base

  • Add KOH pellets (2.0 equiv) to the stirring solution.

  • Note: Finely crushed KOH or powdered KOH dissolves faster, but pellets are acceptable if allowed to stir for 10-15 minutes prior to iodine addition.

Step 3: Iodination

  • Weigh out Iodine (

    
    )  (1.5 equiv).[2]
    
  • Add the iodine to the reaction mixture portion-wise over 15 minutes.

    • Critical Checkpoint: The solution will turn dark brown/red. A rapid exotherm is not expected, but monitor temperature to ensure it stays

      
      .
      
  • Seal the flask and stir vigorously at Room Temperature (20-25°C) .

  • Timecourse: Reaction is typically complete within 3 to 6 hours .

    • Optimization: If the substrate is highly deactivated (e.g., 6,7-dichloro), heating to 45-50°C may be required if conversion is <50% after 4 hours.

Step 4: Monitoring (IPC - In-Process Control)

  • Take a 10

    
    L aliquot, quench in aqueous 
    
    
    
    , and extract with EtOAc.
  • Analyze via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS .

  • Target: Disappearance of starting material (SM) peak; appearance of a less polar product peak (Product

    
     > SM 
    
    
    
    ).

Step 5: Work-up & Isolation

  • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ) .
    
  • Pour the reaction mixture slowly into the stirring thiosulfate solution (approx. 10 volumes).

    • Observation: The dark brown color should fade to yellow/white as excess iodine is reduced.

    • Precipitation: The product usually precipitates as a solid.

  • If Solid Precipitates: Filter the solid, wash with copious water (to remove DMF/Base), and dry under vacuum.

  • If Oiling Occurs: Extract with Ethyl Acetate (3 x 10 vol) . Wash combined organics with Brine (2x), dry over

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • Recrystallization: Often possible from Ethanol or Acetonitrile .

  • Flash Chromatography: If necessary, use a gradient of Hexanes/EtOAc (0-30%).

Quality Control & Validation

ParameterMethodAcceptance Criteria
Purity HPLC (254 nm)> 95.0% Area
Identity

-NMR (DMSO-

)
Loss of C3-H singlet (typically

8.0-8.2 ppm). Retention of methyl singlet and aromatic signals.[3]
Mass LC-MS (ESI+)

Residual Solvent GC-HSDMF < 880 ppm

NMR Interpretation Guide: In the starting material, the C3-proton appears as a distinct singlet around 8.0 ppm. Successful iodination is confirmed by the complete disappearance of this singlet. The aromatic protons on the benzene ring will show a slight downfield shift due to the deshielding effect of the iodine.

Visualizations

Experimental Workflow

IodinationWorkflow Start Start: Dichloro-1-methyl-1H-indazole Dissolve Dissolve in DMF (10 vol) Start->Dissolve AddBase Add KOH (2.0 eq) Stir 15 min Dissolve->AddBase AddIodine Add Iodine (1.5 eq) Portion-wise AddBase->AddIodine React Reaction: Stir at RT 3-6 Hours AddIodine->React IPC IPC: TLC/LC-MS Check C3-H disappearance React->IPC IPC->React Incomplete (Add time/heat) Quench Quench: 10% Na2S2O3 (Remove excess I2) IPC->Quench Complete Isolate Isolation: Filter Solid or Extract (EtOAc) Quench->Isolate Final Final Product: 3-Iodo-dichloro-1-methyl-1H-indazole Isolate->Final

Caption: Step-by-step workflow for the C3-iodination of dichloro-1-methyl-1H-indazole using I2/KOH.

Reaction Logic & Pathway

ReactionLogic Substrate Dichloro-1-Me-Indazole (Electron Deficient) Intermediate Transition State (Sigma Complex) Substrate->Intermediate Electrophilic Attack (C3) Reagent I2 + KOH Reagent->Intermediate Activates I2 / Neutralizes HI Product 3-Iodo Product Intermediate->Product Deprotonation / Aromatization

Caption: Simplified mechanistic pathway of base-mediated electrophilic iodination.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Low Conversion (<50%) Ring deactivation by Cl groups.Increase temperature to 50°C. Add additional 0.5 eq of

and KOH.
Polychlorination/Iodination Over-reaction or impurities.Ensure stoichiometry is strict (1.5 eq

). Do not exceed 60°C.
Product is Dark/Purple Trapped Iodine.Wash the solid/organic layer thoroughly with 10%

until colorless.
N-Demethylation Harsh conditions/Strong Acid.[5]Ensure base (KOH) is present in excess to neutralize HI. Avoid high temps (>80°C).

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Accessed 2023).[6] Link

  • Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. Link

  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. (2006). Link

  • Organic Chemistry Portal. Synthesis of Indazoles. (General Methodology Reference). Link

Sources

Strategic Utilization of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole in Kinase Inhibitor Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a "privileged structure" in kinase inhibitor discovery, frequently serving as a bioisostere for the purine ring of ATP. Among its derivatives, 4,6-dichloro-3-iodo-1-methyl-1H-indazole represents a high-value intermediate that combines a highly reactive synthetic handle (C3-iodine) with a metabolically stable, hydrophobic core (4,6-dichloro substitution). This Application Note details the strategic deployment of this scaffold in Diversity-Oriented Synthesis (DOS). We define the orthogonal reactivity profile of the halogen substituents, provide a validated protocol for Suzuki-Miyaura cross-coupling at the C3 position, and outline strategies for engaging the less reactive C4/C6 positions. This guide enables the rapid generation of focused kinase libraries targeting Hsp90, VEGFR, and PI3K signaling pathways.

Part 1: Chemical Rationale & Reactivity Profile

The "Tri-Functional" Advantage

The utility of 4,6-dichloro-3-iodo-1-methyl-1H-indazole lies in its specific substitution pattern, which addresses three critical needs in drug design:

  • C3-Iodine (The Warhead Handle): The C3 position is electronically activated for oxidative addition. The iodine atom provides a weak C-I bond (approx. 57 kcal/mol) compared to C-Cl (approx. 95 kcal/mol), allowing for highly selective Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) under mild conditions without disturbing the chloro-substituents.

  • 4,6-Dichloro Motif (The Hydrophobic Anchor):

    • Metabolic Stability: Chlorine atoms at positions 4 and 6 block common sites of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the final inhibitor.

    • Hydrophobic Filling: In many kinase ATP pockets (e.g., Hsp90, Src), the 4,6-dichloro pattern mimics the hydrophobic interactions of the adenine region or fills specific hydrophobic sub-pockets (e.g., the "gatekeeper" region).

  • N1-Methylation: Locks the tautomeric state of the indazole, preventing non-specific binding and improving solubility in organic solvents used during library synthesis.

Orthogonal Reactivity Matrix

The success of library synthesis depends on "Chemo-orthogonality." The reactivity order of the halogens in this scaffold is distinct:

PositionSubstituentReactivity RankPreferred Reaction ClassConditions Required
C-3 Iodine High (1°) Suzuki-Miyaura, Sonogashira, HeckPd(PPh₃)₄ or Pd(dppf)Cl₂, 60-80°C
C-6 Chlorine Low (2°) Buchwald-Hartwig, Suzuki (Activated)Pd₂(dba)₃ + XPhos/BrettPhos, >100°C
C-4 Chlorine Very Low (3°) Buchwald-Hartwig (Sterically hindered)Specialized ligands, High Temp, Microwave

Strategic Implication: Perform diversity scanning at C3 first. The C4/C6 chlorines will remain intact, serving as structural elements unless specifically targeted with forcing conditions later.

Part 2: Experimental Protocols

Protocol A: Scaffold Preparation (If not commercially sourced)

Note: If starting from 4,6-dichloro-1H-indazole.

Objective: Regioselective synthesis of 4,6-dichloro-3-iodo-1-methyl-1H-indazole.

  • Iodination (C3-Selective):

    • Dissolve 4,6-dichloro-1H-indazole (1.0 equiv) in DMF (5 mL/mmol).

    • Add KOH (3.0 equiv) followed by portion-wise addition of Iodine (I₂, 1.2 equiv).

    • Stir at RT for 3 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Pour into 10% Na₂S₂O₃ (aq) to remove excess iodine. Filter the white precipitate (3-iodo-4,6-dichloro-1H-indazole).

  • Methylation (N1-Selective):

    • Dissolve the iodinated intermediate in dry Acetone or DMF.

    • Add Cs₂CO₃ (1.5 equiv) and Methyl Iodide (MeI, 1.1 equiv).

    • Stir at 0°C to RT for 2 hours.

    • Purification: Isolate the N1-methyl isomer (major) from the N2-methyl isomer (minor) via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The N1-isomer typically elutes second (is more polar) or first depending on the stationary phase; confirm via NOESY NMR (NOE between N-Me and C7-H confirms N1).

Protocol B: Library Synthesis via Suzuki-Miyaura Coupling (C3-Functionalization)

This protocol is optimized for parallel synthesis of a 24-96 member library.

Reagents:

  • Scaffold: 4,6-dichloro-3-iodo-1-methyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acids (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) - Chosen for robustness and air stability.

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a reaction block or microwave vial, charge the Scaffold (50 mg, 0.15 mmol), Boronic Acid (0.23 mmol), and Pd(dppf)Cl₂ (6 mg).

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 2M Na₂CO₃ (225 µL) via syringe.

  • Reaction: Heat at 80°C for 4–6 hours (or 100°C for 20 mins in Microwave).

    • Checkpoint: Monitor consumption of the starting iodide by LC-MS. The C-Cl bonds should remain intact.

  • Workup:

    • Dilute with EtOAc (5 mL) and filter through a Celite pad to remove Pd black.

    • Wash with water (2 mL) and brine (2 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Automated Flash Chromatography (Reverse Phase C18 is recommended for polar kinase inhibitors).

Data Analysis (Self-Validation):

  • Success Criteria: >90% conversion of Iodide; <5% de-chlorination byproducts.

  • 1H NMR Signature: Look for the disappearance of the C3-I signal (not visible in proton, but shift in C7-H) and appearance of new aryl protons. Retention of the two singlets (or doublets with small coupling) for C5-H and C7-H confirms the 4,6-dichloro core is intact.

Part 3: Application Note - Library Design Strategy

Targeted Kinase Pathways

This scaffold is particularly relevant for:

  • Hsp90 Inhibitors: The 4,6-dichloro moiety mimics the 2,4-dichloro-5-hydroxy-phenyl ring of Radicicol, a potent Hsp90 inhibitor. The C3-aryl group can extend into the solvent-exposed region to tune solubility.

  • VEGFR2 Inhibitors: Indazoles like Axitinib use the N-terminus interactions. A 3-styryl or 3-aryl substituent (installed via Suzuki/Heck) can engage the gatekeeper residue.

Workflow Visualization

The following diagram illustrates the logical flow from scaffold selection to final library generation, emphasizing the regioselective control.

LibrarySynthesis Scaffold 4,6-dichloro-3-iodo- 1-methyl-1H-indazole SuzukiCond Suzuki Coupling Pd(dppf)Cl2, 80°C (C3-Selective) Scaffold->SuzukiCond Core Input BoronicAcids Diverse Aryl Boronic Acids (R-B(OH)2) BoronicAcids->SuzukiCond Diversity Input LibraryMembers Library Generation 1 (C3-Aryl Derivatives) SuzukiCond->LibraryMembers Yields >85% BuchwaldCond Buchwald-Hartwig Pd2(dba)3/XPhos, 110°C (C6-Activation) LibraryMembers->BuchwaldCond Optional Optimization FinalLead Multi-Target Inhibitor Lead BuchwaldCond->FinalLead Functionalization

Caption: Regioselective workflow for 4,6-dichloro-3-iodo-1-methyl-1H-indazole. The high reactivity of C3-I allows initial library generation, while C4/C6-Cl remains available for late-stage modification.

Part 4: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Use fresh Pd(dppf)Cl₂; Ensure rigorous degassing of Dioxane.
De-chlorination Reaction temperature too high (>100°C) or active hydride source.Lower temp to 80°C; Avoid using ethanol/isopropanol as co-solvents (use Dioxane/Water only).
N-Demethylation Rare, but possible under highly acidic workup.Maintain neutral/basic pH during workup.
Protodeboronation Boronic acid instability.Increase Boronic acid to 2.0 equiv; Switch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.

References

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Synthesis and biological evaluation of indazole deriv
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Suzuki Coupling Methodologies

    • Title: Suzuki-Miyaura Cross-Coupling Reaction.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Hsp90 Inhibitor Design

    • Title: Discovery and development of heat shock protein 90 inhibitors.[5][6][7]

    • Source: Current Opinion in Pharmacology, NIH.
    • URL:[Link]

  • Regioselective Functionalization

    • Title: Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.[8][9]

    • Source: Nature Communications, 2020.[10]

    • URL:[Link]

  • General Protocol for Iodoindazole Coupling: Title: Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole (Analogous Chemistry). Source: BenchChem Technical Guides.

Sources

Derivatization of the C3 position of 4,6-dichloro-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the C3 Position of 4,6-Dichloro-1-methyl-1H-indazole

Introduction & Chemical Context

Indazoles are privileged heterocyclic scaffolds prevalent in FDA-approved kinase inhibitors and diverse pharmaceutical agents. The functionalization of the C3 position of 1-methyl-1H-indazole derivatives is a critical vector for exploring structure-activity relationships (SAR).

The substrate in focus, 4,6-dichloro-1-methyl-1H-indazole , presents a unique electronic environment. The electron-withdrawing chlorine atoms at the C4 and C6 positions exert a strong inductive effect (-I). This deactivates the benzenoid ring towards electrophilic attack, perfectly directing any electrophilic substitution strictly to the pyrazole ring (C3). Concurrently, these halogens increase the acidity of the C3-H bond, which significantly facilitates base-assisted deprotonation—a critical step in Concerted Metalation-Deprotonation (CMD) pathways used for palladium-catalyzed direct C-H functionalization[1].

Mechanistic Rationale for C3 Functionalization

Chemists typically face a strategic divergence when derivatizing the C3 position of this scaffold:

  • Path A: Electrophilic Halogenation followed by Cross-Coupling. Utilizing reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation provides rapid, site-specific C3-bromination[2]. The resulting 3-bromo-4,6-dichloro-1-methyl-1H-indazole serves as an ideal electrophile for downstream Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-couplings.

  • Path B: Direct C-H Arylation. This atom-economical approach bypasses the pre-functionalization step. By employing a Palladium(II) catalyst with a rigid bidentate ligand (e.g., 1,10-phenanthroline), the reaction proceeds via a CMD mechanism. The base abstracts the acidic C3 proton synchronously with Pd-C bond formation[3].

Workflow Substrate 4,6-Dichloro-1-methyl- 1H-indazole Halogenation Electrophilic Bromination (DBDMH, Ultrasound) Substrate->Halogenation Path A CH_Activation Direct C-H Arylation (Pd(OAc)2, Phen, Ar-X) Substrate->CH_Activation Path B Intermediate 3-Bromo-4,6-dichloro- 1-methyl-1H-indazole Halogenation->Intermediate Product2 C3-Aryl Derivative (One-Step) CH_Activation->Product2 CrossCoupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate->CrossCoupling Product1 C3-Aryl Derivative (Two-Step) CrossCoupling->Product1

Workflow for C3-derivatization: Two-step halogenation/coupling vs. direct C-H arylation.

Experimental Workflows & Protocols

Protocol A: Ultrasound-Assisted Regioselective C3-Bromination
  • Causality behind choices: DBDMH is selected over molecular bromine (Br2) due to its ease of handling and controlled release of electrophilic bromine. Ultrasound irradiation induces acoustic cavitation, creating microscopic localized hot spots that drastically accelerate C-H bond cleavage and C-Br bond formation (reducing reaction times from hours to minutes) without requiring harsh Lewis acids or radical initiators[2].

  • Self-Validation System: The product must be analyzed via LC-MS. The mass spectrum will display a distinct isotopic cluster characteristic of one bromine and two chlorine atoms (M, M+2, M+4, M+6 in an approximate 27:27:9:1 relative abundance ratio), confirming mono-bromination. The 1H NMR spectrum will show the complete disappearance of the characteristic C3-H singlet (typically ~8.0–8.2 ppm).

Step-by-Step Methodology:

  • Preparation: In a 25 mL reaction vessel, dissolve 4,6-dichloro-1-methyl-1H-indazole (1.0 mmol) in 5 mL of acetonitrile (CH3CN).

  • Reagent Addition: Add DBDMH (0.55 mmol, providing 1.1 eq of active Br⁺) to the solution.

  • Ultrasound Irradiation: Immerse the vessel in an ultrasonic bath (e.g., 40 kHz, 100 W) at ambient temperature for 30 minutes. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Quench the reaction with 5 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual electrophilic bromine.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed Direct C3-H Arylation
  • Causality behind choices: Direct arylation of electron-deficient indazoles requires a robust catalytic system. 1,10-phenanthroline is employed as a rigid, bidentate nitrogen ligand to prevent the precipitation of inactive palladium black and to enforce a sterically constrained, highly reactive Pd(II) center. Toluene is utilized as a non-polar solvent to suppress undesired proto-dehalogenation side reactions often seen in polar aprotic solvents at high temperatures[1].

  • Self-Validation System: Confirm the regioselective arylation via 1H NMR by the absence of the C3-H proton and the integration of the newly introduced aryl protons. 2D NMR (HMBC) can be utilized to definitively confirm the C3-Aryl carbon-carbon connectivity by observing cross-peaks between the N-methyl protons and the C3 quaternary carbon.

CMD_Mechanism Pd_Cat Pd(II) Catalyst Coordination Substrate Coordination Pd_Cat->Coordination Deprotonation Base-Assisted Deprotonation Coordination->Deprotonation CMD Step Palladation C3-Palladation Intermediate Deprotonation->Palladation ReductiveElim Reductive Elimination Palladation->ReductiveElim Ar-X addition ReductiveElim->Pd_Cat Product Release

Concerted Metalation-Deprotonation (CMD) catalytic cycle for direct C3-H arylation.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried 35 mL sealed tube equipped with a magnetic stir bar, add Pd(OAc)2 (5.6 mg, 0.025 mmol, 10 mol%) and 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%).

  • Substrate Addition: Add 4,6-dichloro-1-methyl-1H-indazole (0.25 mmol), the desired aryl iodide (0.30 mmol), and anhydrous Cs2CO3 (82 mg, 0.25 mmol).

  • Solvent & Sealing: Add 1 mL of anhydrous toluene. Purge the tube with argon gas for 3 minutes to remove oxygen, then seal tightly.

  • Heating: Stir the reaction mixture at 160 °C in a pre-heated oil bath for 48 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by preparative TLC or flash chromatography (Hexanes:EtOAc gradient).

Quantitative Data & Optimization Summary

The efficiency of the direct C-H arylation is highly dependent on the synergistic combination of catalyst, ligand, and solvent. The table below summarizes the optimization landscape for the arylation of 1-methyl-1H-indazole derivatives[1][3].

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Insight
1Pd(OAc)2 (5)PPh3 (10)Ag2CO3H2O10045"On water" conditions suffer from poor solubility of di-chloro substrates.
2Pd(OAc)2 (5)1,10-Phen (5)K2CO3DMA15068Polar solvents can lead to proto-dehalogenation side reactions.
3 Pd(OAc)2 (10) 1,10-Phen (10) Cs2CO3 Toluene 160 85 Optimal: Non-polar solvent with strong base drives the CMD step efficiently.
4PdCl2(dppf) (5)NoneCs2CO3Toluene160TraceLack of rigid bidentate ligand leads to rapid catalyst decomposition.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. rsc.org.
  • C3-INDAZOLE FUNCTIONALIZ
  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. nih.gov.
  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. nih.gov.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-46-CL-I-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yield & Regioselectivity

Executive Summary: The "4-Chloro" Effect

If you are experiencing low yields (<40%) in the synthesis of 4,6-dichloro-3-iodo-1-methyl-1H-indazole , the root cause is almost certainly steric hindrance at the N1 position imposed by the chlorine atom at C4.

While 1H-indazoles generally favor N1-alkylation thermodynamically, the 4-chloro substituent creates a specific steric clash that destabilizes the N1-transition state. This forces the reaction toward the kinetically accessible (but often undesired) N2-isomer, or results in incomplete conversion. This guide provides the protocols to force thermodynamic control and maximize N1 selectivity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing a 50:50 mixture of two isomers after methylation. Why?

Diagnosis: You are likely operating under kinetic control rather than thermodynamic control .

  • The Mechanism: The indazole anion is ambident. The N1 position is usually more stable (aromaticity retained in the benzene ring). However, the 4-Cl atom sits directly adjacent to N1. This "ortho-effect" blocks the approach of the electrophile (Methyl Iodide) to N1.

  • The Fix: You must switch to conditions that allow equilibration or favor the thermodynamic product despite the steric penalty.

    • Avoid: Weak bases (

      
       in Acetone) or polar protic solvents.
      
    • Recommended: Use Sodium Hydride (NaH) in THF or DMF . The sodium cation (

      
      ) coordinates tightly with the N2 nitrogen and the C3 substituent (in this case, Iodine), effectively "shielding" the N2 position and directing the methyl group to N1 [1].
      
Q2: My iodination step (Step 1) is stalling at 70% conversion. Should I add more Iodine?

Diagnosis: Adding more iodine often leads to over-halogenation or difficult workups without improving conversion.

  • The Cause: The 4,6-dichloro substitution pattern makes the indazole ring electron-poor, deactivating the C3 position toward electrophilic aromatic substitution (

    
    ).
    
  • The Fix: Do not just add more

    
    .
    
    • Base Strength: Switch from

      
       to KOH . The stronger base ensures complete deprotonation of the indazole, making the anion (which is much more nucleophilic than the neutral species) the reactive species.
      
    • Solvent: Ensure you are using DMF . It stabilizes the polar transition state better than dioxane or acetonitrile [2].

Q3: Can I methylate first and then iodinate?

Recommendation: No. While it seems tempting to methylate the smaller molecule first, introducing the methyl group at N1 activates the C7 position and can lead to iodination at unwanted positions (C7 or C5) because the directing effect of the N1-Me is different from the free NH. Furthermore, the 4,6-dichloro pattern already deactivates the ring; adding the iodine last risks incomplete reaction on the valuable methylated intermediate. Always Iodinate (C3)


 Methylate (N1). 

Part 2: Optimized Experimental Protocols

Workflow Diagram

The following logic tree illustrates the critical decision points for this synthesis.

IndazoleSynthesis Start Start: 4,6-Dichloro-1H-indazole Step1 Step 1: Iodination (C3) Start->Step1 Check1 Check: Conversion > 95%? Step1->Check1 Check1->Step1 No (Add KOH/DMF) Step2 Step 2: Methylation (N1) Check1->Step2 Yes Problem Issue: High N2 Isomer / Low Yield Step2->Problem Standard Conditions Final Target: 4,6-Dichloro-3-iodo-1-methyl-1H-indazole Step2->Final Optimized Sol1 Fix: Switch to NaH/THF (Thermodynamic Control) Problem->Sol1 Sol2 Fix: Increase Temp to 60°C (Overcome 4-Cl Sterics) Problem->Sol2 Sol1->Final Sol2->Final

Caption: Optimization logic flow emphasizing the pivot to thermodynamic control during the methylation step.

Protocol A: C3-Iodination (High Conversion)

Target: 4,6-dichloro-3-iodo-1H-indazole

  • Dissolution: Dissolve 4,6-dichloro-1H-indazole (1.0 eq) in anhydrous DMF (10 mL/g).

  • Base Addition: Add KOH pellets (2.0 eq) followed by stirring for 15 min. Note: The solution will likely turn dark.

  • Iodination: Add Iodine (

    
    )  (1.2 eq) dissolved in DMF dropwise over 30 minutes.
    
    • Critical Control: Keep temperature < 30°C to prevent side reactions.

  • Reaction: Stir at RT for 3 hours. Monitor by HPLC/TLC.

  • Workup: Pour mixture into ice-water containing 10%

    
     (Sodium Thiosulfate) . This reduces excess iodine (quenching the brown color) and precipitates the product.
    
  • Isolation: Filter the solid. Wash with water.[1][2] Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-95%.

Protocol B: N1-Methylation (Regioselective)

Target: 4,6-dichloro-3-iodo-1-methyl-1H-indazole

ParameterStandard (Fail)Optimized (Success)
Base

or

NaH (60% in oil)
Solvent Acetone or AcetonitrileAnhydrous THF
Temperature RT0°C

RT

50°C
Stoichiometry 1.1 eq MeI1.2 eq MeI
Expected N1:N2 Ratio ~1:1>10:1

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (15 mL/g). Cool to 0°C.[1][3]

  • Deprotonation: Dissolve the 3-iodo-indazole intermediate (from Protocol A) in THF and add dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ). Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure the anion is fully formed and the "Sodium-Chelate" effect is established [3].
      
  • Alkylation: Cool back to 0°C. Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Thermodynamic Push: Allow to warm to RT. If TLC shows remaining starting material after 2 hours, heat to 50°C .

    • Why: The thermal energy helps the methyl group overcome the steric repulsion of the 4-Cl atom to access the N1 position.

  • Quench: Cool to 0°C. Carefully add saturated

    
    .
    
  • Purification: Extract with EtOAc. The N1 isomer is typically more polar (lower

    
    ) than the N2 isomer in Hexane/EtOAc systems. Column chromatography is usually required to remove traces of the N2 isomer.
    

Part 3: Mechanistic Visualization

The following diagram details the competing pathways. The red path indicates the steric clash caused by the 4-Chloro substituent.

ReactionMechanism Indazole Indazole Anion (Ambident Nucleophile) N1_Path Path A: N1 Attack (Thermodynamic) Indazole->N1_Path N2_Path Path B: N2 Attack (Kinetic) Indazole->N2_Path Steric STERIC CLASH: 4-Cl vs Methyl N1_Path->Steric Blocked by 4-Cl Prod_N2 Product N2 (Impurity) N2_Path->Prod_N2 Fast but unstable Prod_N1 Product N1 (Target) Steric->Prod_N1 Overcome by NaH/Heat

Caption: Mechanistic pathway showing the 4-Cl steric barrier blocking the N1 route.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Context: Establishes the use of NaH/THF for N1 selectivity and discusses the "Sodium Chelation" control mechanism. URL:[Link]

  • Molecular Iodine as an efficient catalyst for the synthesis of indazole. Source: Sphinx Knowledge House / ChemScene Protocols. Context: Validates the use of Iodine/Base systems for functionalizing the indazole core. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole (Contrast Study). Source: WuXi Biology / Pfizer. Context: Provides the counter-argument for N2 selectivity (using weak bases/Mitsunobu), confirming that to avoid N2 (and get N1), one must avoid these kinetic conditions. URL:[Link]

Sources

Technical Support: 3-Iodoindazole Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists & Process Development Scientists Version: 2.4 (Current)

Diagnostic Triage: The "Why Did It Fail?" Workflow

Before altering variables randomly, use this decision matrix to identify the specific failure mode. The chemistry of 3-iodoindazoles is dominated by the acidity of the N1-proton (pKa ~13.8) and the lability of the C3-Iodine bond.

Troubleshooting Decision Tree

Troubleshooting Start Result Analysis NoConv No/Low Conversion (Starting Material Recovered) Start->NoConv WrongProd Wrong Product Formed Start->WrongProd CatPoison Catalyst Poisoning (N1-H Coordination) NoConv->CatPoison Unprotected Indazole? OxAdd Failed Oxidative Addition (Sterics/Electronics) NoConv->OxAdd Protected Indazole? Deiodo Product = Indazole (H) (Protodehalogenation) WrongProd->Deiodo Mass = SM - 126 Homo Product = Biaryl (Boronic Homocoupling) WrongProd->Homo Mass = 2x Boronic N_Aryl Product = N-Aryl Indazole (Rare without Cu) WrongProd->N_Aryl Mass = SM + Aryl - HI

Figure 1: Diagnostic logic for categorizing reaction failure.

Critical Issue: Catalyst Poisoning (The "Free N-H" Trap)

Symptom: Reaction stalls immediately. TLC/LCMS shows unreacted 3-iodoindazole. Adding more catalyst does not help.

The Mechanism: The N1-H of indazole is acidic. Common Suzuki bases (K₂CO₃, Cs₂CO₃) deprotonate this position, generating an indazolyl anion. This anion is an excellent


-donor ligand (anionic N-donor) that displaces phosphine ligands on the Palladium center, forming a stable, unreactive "Palladium-Indazolyl" complex. This effectively sequesters the catalyst, preventing the oxidative addition into the C-I bond.
Protocol A: The "Biphasic" Solution (For Unprotected Substrates)

If you must avoid protecting groups, you cannot run this in anhydrous DMF. You must use a system that manages the concentration of the indazolyl anion.

  • Solvent: 1,4-Dioxane : Water (4:1).[1] The water is critical.[1] It solvates the base and facilitates the boronate activation, but also helps solubilize the anionic intermediate without stripping the ligands.

  • Base: Na₂CO₃ or K₃PO₄ (Avoid strong alkoxides like NaOtBu).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (Ferrocene ligands are more resistant to displacement by nitrogen than PPh₃).

  • Temperature: High heat (100°C+ or Microwave 120°C) is often required to break the resting state of the N-bound Pd species.

Protocol B: The "Protection" Solution (Recommended)

If the substrate is valuable, protect the N1 position.

  • SEM/THP: Stable to base, easily removed with acid later.

  • Boc: WARNING. N-Boc is often cleaved in situ by the basic Suzuki conditions (especially with K₃PO₄/MeOH), returning you to the "Free N-H" problem mid-reaction. If using Boc, use anhydrous conditions with non-nucleophilic bases (e.g., anhydrous K₂CO₃ in Toluene).

Critical Issue: Protodehalogenation (The "Reduction" Product)

Symptom: The Iodine is lost and replaced by Hydrogen.[1] You isolate 1H-indazole instead of the coupled product.

The Mechanism: This occurs after Oxidative Addition.[3] Instead of transmetallating with the boron species, the L₂Pd(Ar)I intermediate undergoes reaction with a hydride source.

  • Source 1 (Alcohol Solvents):

    
    -Hydride elimination from isopropanol or ethanol (if used).
    
  • Source 2 (Trace Water/Base): "Hydrolytic" reduction (less common but possible in DMF/Water).

  • Source 3 (Sterics): If Transmetallation is slow (due to bulky boronic acids), the Pd-Ar species "waits" and eventually scavenges H.

Troubleshooting Checklist:
VariableAdjustmentRationale
Solvent REMOVE Alcohols Switch to Toluene, DME, or THF. Alcohols are H-donors.
Catalyst Switch to Buchwald Use XPhos-Pd-G2 or SPhos-Pd-G2. These bulky, electron-rich ligands accelerate Transmetallation, outcompeting the reduction pathway.
Concentration Increase [Boron] Increase Boronic Acid to 2.0 equiv. Force Transmetallation to happen faster.
Base Switch to KF Anhydrous KF (Potassium Fluoride) can activate boronic acids without acting as a strong general base, reducing side reactions.

Standard Operating Procedures (SOPs)

SOP 1: The "Golden Standard" (Protected Indazole)

Use this for maximum reliability.

  • Substrate: 1-SEM-3-iodoindazole (1.0 equiv).

  • Boron: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: 2M aq. Na₂CO₃ (3.0 equiv).

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

  • Conditions: Degas solvents (sparge with Ar for 10 min). Heat to 90°C for 4-12 h.

SOP 2: Direct Coupling (Unprotected Indazole)

Use this for high-throughput or if protection is impossible.

  • Substrate: 3-iodo-1H-indazole (1.0 equiv).

  • Boron: Pinacol Boronate Ester (1.5 equiv) - Esters are more stable than acids here.

  • Catalyst: Pd(dtbpf)Cl₂ (3-5 mol%) - dtbpf is a hindered ferrocene ligand superior to dppf for this.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (5:1).

  • Conditions: Microwave irradiation at 120°C for 1 hour.

    • Note: Conversion may stop at 80-90%. Do not extend time indefinitely; decomposition will occur.

Frequently Asked Questions (FAQs)

Q: Why do I see homocoupling of my boronic acid? A: This indicates the presence of Oxygen.[1] Pd(II) can oxidize boronic acids to phenols or induce homocoupling.

  • Fix: Degas your solvent before adding the catalyst.[1] Use the "Freeze-Pump-Thaw" method if possible, or vigorous sparging with Argon.[1]

Q: Can I use N-Boc protection? A: Risky. N-Boc on indazoles is very labile. If you find your reaction "stalls" halfway, it is likely because the Boc fell off, generating the inhibitory free NH. If you must use Boc, avoid methanol/water and use anhydrous K₂CO₃ in Toluene.

Q: My 3-iodoindazole is not reacting, but the boronic acid is consumed. Why? A: Protodeboronation.[4] The boronic acid hydrolyzed and the C-B bond broke (forming Ar-H).

  • Fix: Use Boronic Esters (Pinacol) instead of Acids. They are more stable. Add the base last, only when the reaction is at temperature (if possible), or use a weaker base like NaHCO₃.

References

  • Direct C-3 Vinylation of Unprotected Indazoles: Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation."[5][6] Molecules, 2018, 23(8), 2051.[7] [Link]

  • Catalyst Poisoning in Heterocycles: Kassel, V. M., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate."[8] Journal of the American Chemical Society, 2021, 143(34), 13845–13853.[8] [Link]

  • General Mechanism of Protodehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides during Cross-Coupling." Journal of Organic Chemistry, 2005. (General context referenced via Yoneda Labs Guide). [Link]

  • C-3 Functionalization of Indazoles (Review): Luo, Y., et al. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex." Molecules, 2023.[7][9][10] [Link]

Sources

Technical Support Center: Purification of 4,6-dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Core Challenge: The N1 vs. N2 Regioisomer Dilemma

In the synthesis of 4,6-dichloro-3-iodo-1-methyl-1H-indazole , the primary impurity is invariably the N2-methyl regioisomer (4,6-dichloro-3-iodo-2-methyl-2H-indazole).

  • Thermodynamic Product (Target): The N1-isomer retains the benzenoid aromaticity of the fused ring system, making it thermodynamically more stable.[1]

  • Kinetic Product (Impurity): The N2-isomer (quinonoid-like structure) often forms under kinetic control or due to steric/electronic influences during methylation.

  • Purification Difficulty: Both isomers are non-polar, halogenated heterocycles with similar solubilities, making separation non-trivial.

This guide provides a self-validating workflow to isolate the N1-isomer with >99% purity.

Diagnostic Workflow & Decision Tree

The following diagram outlines the logical flow for purification and structural confirmation.

PurificationWorkflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC Analysis (Hexane/EtOAc) Start->TLC Decision Separation Factor (ΔRf) TLC->Decision Column Flash Chromatography (Silica Gel) Decision->Column ΔRf > 0.1 Cryst Recrystallization (EtOH/Water or Acetone/Water) Decision->Cryst ΔRf < 0.1 or Scale > 10g NMR 1H NMR & NOE Analysis Column->NMR Cryst->NMR NMR->Cryst N2 Impurity Detected Final Pure N1-Isomer (>99%) NMR->Final NOE Confirmed (Me-H7)

Figure 1: Decision matrix for selecting the optimal purification route based on scale and separation factor.

Troubleshooting Q&A
Q1: The N1 and N2 isomers are co-eluting on TLC. How can I improve resolution?

Diagnosis: The 4,6-dichloro and 3-iodo substitutions significantly reduce the polarity of the molecule, compressing Rf values in standard polar eluents. Solution:

  • Switch Solvent System: Move away from pure Hexane/Ethyl Acetate.

    • Recommended:Toluene/Acetone (95:5) or DCM/Hexane (gradient) .

    • Why? The aromaticity of toluene interacts differently with the benzenoid (N1) vs. quinonoid (N2) pi-systems, often amplifying separation better than simple polarity-based systems.

  • Stationary Phase: If silica fails, use Neutral Alumina . The basicity of the indazole nitrogens can cause tailing on acidic silica; alumina often yields sharper bands.

Q2: I am seeing a mixture of isomers by NMR after column chromatography. Is crystallization viable?

Diagnosis: Yes, crystallization is often superior for removing the N2 isomer, which typically disrupts the crystal lattice of the N1 isomer due to its different 3D geometry. Protocol:

  • Solvent System: Ethanol/Water or Acetone/Water.

  • Mechanism: The N1 isomer (benzenoid) generally has a higher melting point and lower solubility in polar protic solvents compared to the N2 isomer.

  • Procedure: Dissolve crude in boiling Ethanol (minimal volume). Add hot water dropwise until persistent turbidity is observed. Cool slowly to room temperature, then to 4°C. The N1 isomer precipitates; the N2 isomer usually remains in the mother liquor.

Q3: How do I definitively confirm I have the N1-isomer and not the N2-isomer?

Diagnosis: Standard 1H NMR is insufficient if you don't have a reference standard for both. You must use 1D-NOE (Nuclear Overhauser Effect) . Validation Logic:

  • Structure Analysis:

    • N1-Isomer: The Methyl group (N1-Me) is spatially close to the proton at C7 (H7) .

    • N2-Isomer: The Methyl group (N2-Me) is spatially close to C3 . However, C3 is substituted with Iodine .[2][3] It is far from H7.

  • The Test: Irradiate the Methyl singlet (~4.0 ppm).

    • Positive NOE at H7 (~7.4-7.6 ppm): Confirms N1-Isomer .

    • No NOE at H7: Indicates N2-Isomer .

Q4: Can I optimize the reaction to minimize N2 formation?

Diagnosis: N2-alkylation is often the kinetic product. Optimization:

  • Base: Use Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃ or NaH. The "Cesium Effect" often favors the thermodynamic N1 product due to the specific coordination of the large Cs+ ion.

  • Temperature: Ensure the reaction is heated (e.g., 60-80°C). Room temperature reactions often trap the kinetic N2 isomer.

  • Solvent: DMF or NMP are preferred to stabilize the transition state leading to the thermodynamic product.

Comparative Data: N1 vs. N2 Isomers

The following table summarizes the physical and spectroscopic differences expected for this scaffold.

FeatureN1-Isomer (Target) N2-Isomer (Impurity)
Structure Type Benzenoid (Stable)Quinonoid (Less Stable)
TLC Polarity (Silica) Less Polar (Higher Rf)More Polar (Lower Rf)
1H NMR (N-Me) ~4.00 - 4.10 ppm~4.15 - 4.30 ppm (Downfield)
NOE Signal Strong NOE to H7 No NOE to H7
Solubility (EtOH) Lower (Crystallizes first)Higher (Stays in liquor)
Detailed Experimental Protocols
Protocol A: Flash Chromatography (Purification)
  • Sample Prep: Dissolve crude residue in minimal DCM. Adsorb onto silica gel (1:5 ratio w/w) and evaporate to dryness ("dry load"). Liquid loading is discouraged due to solubility issues.

  • Column: Pack silica gel column (40g silica per 1g crude).

  • Eluent:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes over 15 CV.

  • Collection: The N1 isomer elutes first . The N2 isomer elutes later (often tailing).

  • Checkpoint: Run TLC of fractions. Pool only pure fractions. Mixed fractions should be subjected to Protocol B.

Protocol B: Recrystallization (Polishing)

Use this if chromatography yields <98% purity.

  • Dissolution: Place 1.0 g of semi-pure material in a flask. Add Ethanol (10 mL) and heat to reflux (80°C).

    • Note: If it does not dissolve, add small aliquots of Toluene until dissolved.

  • Precipitation: While boiling, add Water dropwise. Stop immediately when a faint cloudiness persists.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Remove heat. Let stand at room temperature for 2 hours. Do not disturb. Then move to an ice bath for 1 hour.

  • Filtration: Filter the white needles/solids. Wash with cold 50% EtOH/Water.

  • Drying: Dry under high vacuum at 45°C for 12 hours to remove trapped solvent.

References
  • Regioselectivity in Indazole Alkylation

    • Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003, 68(10), 4093–4096.
  • NMR Distinction of N1/N2 Isomers

    • Claramunt, R. M. et al. "The Tautomerism of Indazoles: A 13C/15N NMR Study." Canadian Journal of Chemistry, 1974, 52, 2296.
  • Purification of Halogenated Indazoles

    • BenchChem Technical Guides.[4] "Separation of 1-methyl and 2-methyl indazole isomers."

  • Cesium Effect in Alkylation

    • Flessner, T. et al. "Cesium Carbonate Mediated Alkylation of Indazoles." Synlett, 1999, 12, 1928–1930.

Sources

Improving catalyst performance for functionalizing dichloro-indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, chemists, and drug development professionals in overcoming the unique challenges associated with the functionalization of dichloro-indazoles.

Functionalizing di-halogenated heterocycles requires precise control over the catalytic cycle to differentiate between two chemically similar C–Cl bonds. Below, you will find expert-level troubleshooting guides, quantitative performance data, and self-validating protocols to ensure your cross-coupling workflows are robust, reproducible, and highly regioselective.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I getting a mixture of regioisomers when performing a Suzuki-Miyaura coupling on a dichloro-1H-indazole? Causality & Expert Insight: Dichloroindazoles possess two C–Cl bonds with distinct stereoelectronic environments. The oxidative addition of the Palladium (Pd) catalyst is sensitive to both electron density and steric hindrance. If your catalyst ligand (e.g., PPh3 or dppf) is not sterically demanding enough, the energy barrier difference between the two C–Cl insertion pathways is minimal, leading to poor regioselectivity[1]. Solution: Switch to a highly sterically demanding dialkylbiaryl phosphine ligand, such as RuPhos or XPhos. The spatial bulk of these ligands forces the Pd center to highly discriminate between the two sites, favoring the less sterically encumbered or more electronically activated C–Cl bond. Precatalysts like RuPhos-Pd-G3 have demonstrated exceptional regiocontrol in functionalizing dichloro-1H-indazoles[2].

Q2: My palladium catalyst deactivates rapidly, resulting in low conversion (<30%) and unreacted starting material. How can I prevent this? Causality & Expert Insight: Catalyst deactivation in dihalo-heterocycle functionalization typically occurs via two pathways: (1) the formation of unreactive "Pd black" nanoparticles due to slow oxidative addition, or (2) off-cycle binding of the basic, unprotected indazole nitrogen (N1) to the Pd center, which poisons the catalyst[3]. Solution:

  • Protect the Indazole Nitrogen: Utilize a protecting group (e.g., THP, Boc, or SEM) on the N1 position to eliminate off-cycle coordination.

  • Use a Generation 3 (G3) Palladacycle: If NH-free conditions are mandatory, utilize a G3 precatalyst. These precatalysts ensure the rapid generation of the active monoligated Pd(0)L species at room temperature, preventing Pd(0) aggregation before the catalytic cycle even begins[2].

Q3: I am observing significant protodehalogenation (reduction of the C–Cl bond) instead of the desired cross-coupled product. What is going wrong? Causality & Expert Insight: Protodehalogenation is a side reaction that competes directly with transmetalation. It occurs when the transmetalation step is too slow, allowing the Pd(II)-aryl intermediate time to abstract a proton from the solvent or ligand. Solution: Accelerate transmetalation by optimizing your base and solvent system. Switch from weak bases (like Na₂CO₃) to stronger, highly soluble bases (like K₃PO₄). Furthermore, use a solvent mixture with a high dielectric constant but low protic character, such as 1,4-Dioxane/H₂O (4:1)[2].

Quantitative Data: Catalyst Performance Comparison

To illustrate the causality between ligand choice and reaction outcomes, the following table summarizes the performance of various catalytic systems during the regioselective cross-coupling of a model 4,6-dichloro-1H-indazole.

Precatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Regioselectivity (C-4 : C-6)
Pd(PPh₃)₄Na₂CO₃Toluene10045%1.5 : 1
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane9060%3.0 : 1
XPhos-Pd-G2K₃PO₄Dioxane / H₂O8085%10.0 : 1
RuPhos-Pd-G3 K₃PO₄ Dioxane / H₂O 80 >95% >20.0 : 1

Mechanistic Workflows & Troubleshooting Logic

CatalyticCycle N1 Precatalyst (RuPhos-Pd-G3) N2 Active Pd(0)L Species N1->N2 Base Activation N3 Oxidative Addition (Regioselective) N2->N3 Dichloro-indazole N4 Transmetalation (Ar-B(OH)2) N3->N4 Base / Heat N5 Reductive Elimination N4->N5 N5->N2 Catalyst Regeneration N6 Target Product N5->N6 Product Release

Pd-catalyzed regioselective cross-coupling cycle for dichloro-indazoles.

Troubleshooting Start Cross-Coupling Issue Regio Poor Regioselectivity Start->Regio Deact Catalyst Deactivation Start->Deact Proto Protodehalogenation Start->Proto Sol1 Use Bulky Ligand (e.g., RuPhos) Regio->Sol1 Sol2 Use Pd-G3/G4 Protect N-H Deact->Sol2 Sol3 Stronger Base Add H2O Proto->Sol3

Decision logic for troubleshooting dichloro-indazole functionalization issues.

Self-Validating Experimental Protocol

Regioselective Suzuki-Miyaura Coupling of Dichloro-1H-indazole Objective: Achieve >95% conversion with >20:1 regioselectivity. This protocol incorporates built-in analytical checkpoints to ensure the catalytic system is active before committing to long reaction times.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with RuPhos-Pd-G3 (0.05 equiv, 5 mol%) and RuPhos ligand (0.05 equiv). Causality: Maintaining a strict 1:1 Pd-to-ligand ratio prevents the formation of the less reactive bis-ligated Pd(0)L₂ resting state, ensuring rapid entry into the catalytic cycle.

  • Substrate & Reagent Addition: Add the dichloro-1H-indazole (1.0 equiv), the arylboronic acid (1.1 equiv), anhydrous K₃PO₄ (2.0 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv) as an internal quantitative NMR standard[2].

  • Solvent Introduction & Degassing: Remove the flask from the glovebox. Inject degassed 1,4-Dioxane (0.2 M relative to indazole) and degassed deionized H₂O (4:1 Dioxane:H₂O ratio). Causality: Water is critical to dissolve the inorganic base and to generate the highly reactive hydroxyboronate species [Ar-B(OH)3]-, which significantly accelerates transmetalation and outcompetes protodehalogenation.

  • Reaction Initiation & Self-Validation Checkpoint: Heat the mixture to 80 °C. Validation Checkpoint: At exactly t = 15 minutes, sample 10 µL of the reaction mixture, dilute in MeCN, and run an LC-MS. You must observe the disappearance of the precatalyst mass and the appearance of the mono-coupled intermediate. If the precatalyst mass remains, the base activation step has failed (likely due to poor solvent degassing or inactive base).

  • Completion & Workup: Stir for 4–12 hours until LC-MS shows complete consumption of the starting material. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the regioselectively functionalized indazole.

References

  • Title: Pyrazolyl derivatives useful as anti-cancer agents (US11702409B2)
  • Title: Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: RSC Advances / ResearchGate URL: [Link]

Sources

Technical Support Center: Synthesis & Troubleshooting for 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 4,6-dichloro-3-iodo-1-methyl-1H-indazole (CAS: 1824268-59-8). This di-halogenated indazole is a high-value building block, offering highly differentiated handles for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira) in medicinal chemistry.

Synthesizing this scaffold presents distinct regiochemical and conversion challenges. This guide bypasses generic advice, focusing strictly on the thermodynamic and kinetic causalities that drive byproduct formation, supported by validated, self-correcting protocols.

Mechanistic Pathway & Workflow

The most reliable synthetic route involves a two-step sequence: C3-electrophilic iodination of 4,6-dichloro-1H-indazole, followed by N1-directed methylation. The primary modes of failure in this workflow are incomplete halogenation and poor regiocontrol during N-alkylation.

SynthesisWorkflow SM 4,6-Dichloro-1H-indazole (Starting Material) Step1 C3-Iodination (I2, KOH, DMF) SM->Step1 Int1 4,6-Dichloro-3-iodo-1H-indazole (Intermediate) Step1->Int1 Electrophilic Substitution ByP1 Unreacted SM / Under-iodinated Species Step1->ByP1 Incomplete Conversion Step2 N-Methylation (NaH, MeI, THF) Int1->Step2 Target 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (Target: N1-Isomer) Step2->Target Thermodynamic Control (NaH) ByP2 4,6-Dichloro-3-iodo-2-methyl-2H-indazole (Byproduct: N2-Isomer) Step2->ByP2 Kinetic Control / Mixed Base

Figure 1: Synthesis workflow for 4,6-dichloro-3-iodo-1-methyl-1H-indazole and primary byproducts.

Frequently Asked Questions: Troubleshooting Byproducts

Q1: Why is my N-methylation yielding a high percentage of the N2-isomer byproduct?

Causality: The indazole ring exhibits annular tautomerism. Quantum mechanical calculations reveal that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[1]. However, the N2 lone pair is more sterically accessible and kinetically reactive[2]. If you are using a weak base (like


) in a polar aprotic solvent (DMF), the reaction operates under mixed kinetic/thermodynamic control, resulting in a nearly 1:1 to 3:1 mixture of N1 and N2 isomers[3].
Solution:  To force N1-selectivity, you must operate under strict thermodynamic control. Use Sodium Hydride (NaH) in Tetrahydrofuran (THF). The strong, non-nucleophilic base fully deprotonates the indazole to form a delocalized indazolide anion, and the equilibrating conditions heavily favor the precipitation/formation of the more stable N1-methylated benzenoid structure[3].
Q2: How do I minimize unreacted 4,6-dichloro-1H-indazole during the C3-iodination step?

Causality: Iodination at C3 requires high electron density at the carbon center. When using


 and KOH in DMF, the KOH deprotonates the N1 position, pushing electron density into the ring and activating the C3 position for electrophilic attack by 

[4]. If you observe unreacted starting material, it is usually due to moisture in the DMF quenching the electrophilic iodine, or insufficient base equivalent preventing full anion formation. Solution: Ensure strictly anhydrous DMF is used. If the substrate remains stubbornly unreactive due to the electron-withdrawing nature of the 4,6-dichloro substituents, switch the iodinating agent to N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) in acetonitrile, which generates a more potent iodonium (

) species[5].
Q3: Can I reverse the sequence (Methylate first, then Iodinate)?

Causality: While mathematically possible, it is chemically unfavorable. If you methylate N1 first, you can no longer form the indazolide anion using a base. Without the anionic charge pushing electron density into the ring, the C3 position of the neutral 4,6-dichloro-1-methyl-1H-indazole is highly electron-deficient (due to the two chlorine atoms) and will resist standard


/KOH iodination. You would be forced to use harsh, acidic conditions (e.g., NIS/TFA at elevated temperatures) which can lead to degradation. Always iodinate before methylation.

Quantitative Data: Regioselectivity of Indazole Methylation

The choice of reagent dictates the mechanistic control and the resulting N1:N2 ratio. Use the table below to benchmark your expected byproduct distribution.

Base / Reagent SystemSolventTempPrimary ProductTypical N1:N2 RatioMechanistic Control
NaH / Methyl Iodide (MeI) THF0 °C to RTN1-Methyl > 10:1Thermodynamic[3]

/ Methyl Iodide (MeI)
DMFRTMixture~ 1:1 to 3:1Mixed / Substrate Dependent[2]
Methyl 2,2,2-trichloroacetimidate / TfOH DioxaneRTN2-Methyl < 1:100Kinetic / Acid-Catalyzed[1]
Trimethyloxonium tetrafluoroborate DCMRTN2-Methyl < 1:10Kinetic[2]

Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation checks are met.

Protocol A: Synthesis of 4,6-Dichloro-3-iodo-1H-indazole (C3-Iodination)
  • Preparation: Dissolve 4,6-dichloro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert

    
     atmosphere.
    
  • Deprotonation: Add KOH pellets (3.0 eq) in one portion. Stir at room temperature for 30 minutes.

    • Self-Validation: The solution will slightly darken/yellow, indicating the formation of the indazolide anion.

  • Electrophilic Addition: Dissolve

    
     (1.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 15 minutes to the reaction flask[4].
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes:EtOAc 3:1).

  • Quenching & Isolation: Pour the reaction mixture into an ice-cold 10% aqueous solution of Sodium Bisulfite (

    
    ) or Sodium Thiosulfate (
    
    
    
    ).
    • Self-Validation: The dark brown color of unreacted iodine must instantly vanish, leaving a pale yellow or white suspension[4].

  • Filtration: Filter the precipitate, wash with cold distilled water, and dry under vacuum to afford the intermediate.

Protocol B: Synthesis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (N1-Methylation)
  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under

    
    . Cool the flask to 0 °C using an ice bath.
    
  • Deprotonation: Dissolve the 4,6-dichloro-3-iodo-1H-indazole (from Protocol A, 1.0 eq) in anhydrous THF. Add dropwise to the NaH suspension[3].

    • Self-Validation: Vigorous bubbling (

      
       gas evolution) must be observed. Wait until gas evolution completely ceases (approx. 30 mins) to ensure complete thermodynamic equilibration of the anion.
      
  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Quenching: Carefully quench with saturated aqueous

    
     to neutralize unreacted NaH.
    
  • Extraction & Purification: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography to separate any trace N2-isomer byproduct.
    

References

  • WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology Magic Class. Available at:[Link]

  • Giraud, F., et al. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW." Targets in Heterocyclic Systems. Available at:[Link]

  • Li, Y., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 2021. Available at:[Link]

Sources

Technical Support Center: Navigating the Challenges of Substituted 3-Iodoindazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the complexities associated with the poor reactivity of substituted 3-iodoindazoles in cross-coupling reactions. This guide is structured to provide not just solutions, but a deep-seated understanding of the underlying chemical principles to inform your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Issues and In-Depth Solutions

This section addresses the most frequently encountered challenges in a question-and-answer format, providing not only a direct solution but also the mechanistic rationale behind our recommendations.

Question 1: My Suzuki-Miyaura coupling of a 3-iodoindazole with an arylboronic acid is giving low to no yield. What are the likely causes and how can I improve the outcome?

Low or no conversion in a Suzuki-Miyaura coupling involving 3-iodoindazoles often points to issues with the catalytic system's ability to efficiently navigate the catalytic cycle. While the oxidative addition of the C-I bond at the electron-deficient C3 position of the indazole is generally considered facile, subsequent steps like transmetalation and reductive elimination can be sluggish.[1][2]

Possible Causes & Recommended Solutions:

  • Suboptimal Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate class. The electron-rich and sterically hindered nature of modern biaryl phosphine ligands is often necessary to promote both the oxidative addition and, crucially, the reductive elimination steps.

    • Solution: Employ a more active catalyst system. We recommend screening catalysts such as Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3, in combination with bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands stabilize the palladium center and their steric bulk can facilitate the reductive elimination step.

  • Inadequate Base: The choice and solubility of the base are critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

    • Solution: Switch to a stronger and more soluble base. While K₂CO₃ or Na₂CO₃ are common, we have found that Cs₂CO₃ or K₃PO₄ often provide superior results, particularly with sterically demanding substrates.[4] The presence of a small amount of water can be beneficial for the activity of phosphate and carbonate bases.

  • N-H Interference: The acidic proton on the indazole nitrogen can interfere with the catalytic cycle, potentially leading to catalyst deactivation or undesired side reactions.

    • Solution: While not always necessary, N-protection can be beneficial.[5] A Boc or SEM protecting group can be employed. However, for nitro-substituted indazoles, be aware that N-Boc groups can be labile under basic conditions.[6] In many cases, using an unprotected indazole with carefully optimized conditions is a viable strategy.[4][6]

  • Thermal Insufficiency: Some Suzuki couplings require significant thermal energy to overcome activation barriers.

    • Solution: If your reactants are thermally stable, consider increasing the reaction temperature. Microwave irradiation can be a highly effective method for accelerating these reactions and improving yields.[7]

Question 2: I am observing significant homocoupling of my boronic acid and dehalogenation of my 3-iodoindazole in my Suzuki coupling. How can I minimize these side reactions?

The formation of these byproducts indicates that off-cycle pathways are competing with your desired cross-coupling.

Possible Causes & Recommended Solutions:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure rigorous degassing of your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by thoroughly bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.

  • Unfavorable Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.

    • Solution: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used to drive the reaction to completion, a large excess should be avoided.

  • Protodeiodination (Dehalogenation): The replacement of the iodine with a hydrogen atom can occur, particularly in the presence of a hydrogen source.

    • Solution: The choice of solvent and base can be critical. Some solvents or bases can act as hydrogen donors. Using a well-dried, aprotic solvent and ensuring your base is not a significant source of protons can help mitigate this side reaction.

Question 3: My Sonogashira coupling of a 3-iodoindazole with a terminal alkyne is sluggish and gives low yields. What adjustments should I make?

The Sonogashira reaction, which couples terminal alkynes with aryl halides, relies on a dual palladium and copper catalytic system.[8] Poor reactivity with 3-iodoindazoles can often be traced to catalyst inhibition or unfavorable reaction conditions.

Possible Causes & Recommended Solutions:

  • Catalyst System Inefficiency: The standard Pd/Cu system may need optimization for this specific substrate.

    • Solution: Ensure you are using a reliable palladium source, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The choice of phosphine ligand can also be important; sometimes, additional PPh₃ is beneficial. For challenging couplings, consider a copper-free Sonogashira protocol, though this may require different ligands and conditions.

  • Base Incompatibility: The amine base in a Sonogashira reaction serves both as a base and often as a solvent.

    • Solution: Triethylamine (Et₃N) is a common choice. However, if solubility is an issue or if the reaction is still sluggish, consider a stronger, bulkier amine base like diisopropylethylamine (DIPEA).

  • N-H Interference: As with the Suzuki coupling, the indazole N-H can be problematic.

    • Solution: N-protection of the indazole is often recommended for Sonogashira couplings to prevent side reactions and improve yields.[8] A THP or Boc protecting group can be effective.

Question 4: I am attempting a Heck reaction to vinylate my 3-iodoindazole, but the reaction is not proceeding. What are the key parameters to investigate?

The Heck reaction, for the formation of C-C bonds between aryl halides and alkenes, can be sensitive to steric and electronic factors.

Possible Causes & Recommended Solutions:

  • Catalyst and Ligand Mismatch: The choice of palladium source and ligand is critical for the Heck reaction.

    • Solution: Pd(OAc)₂ is a common and effective palladium source. For electron-deficient substrates like many 3-iodoindazoles, the use of a phosphine ligand is often necessary. Tri(o-tolyl)phosphine is a good starting point. For particularly challenging substrates, consider more electron-rich and bulky ligands.

  • Inappropriate Base: The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst.

    • Solution: An organic amine base such as Et₃N or DIPEA is typically used. For some systems, an inorganic base like Na₂CO₃ may be effective.

  • Steric Hindrance: The steric environment around the C3 position of the indazole and on the alkene can impede the reaction.

    • Solution: If steric hindrance is a suspected issue, increasing the reaction temperature may be necessary. Using a less sterically demanding alkene, if possible, can also be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole ring always necessary for cross-coupling reactions?

Not necessarily. While N-protection can prevent potential side reactions involving the acidic N-H proton, successful couplings with unprotected 3-iodoindazoles have been reported, particularly for Suzuki reactions.[4][6] The decision to protect should be made on a case-by-case basis. For substrates with electron-withdrawing groups like nitro groups, N-Boc protecting groups can be unstable under basic conditions, making the unprotected route more favorable.[6]

Q2: What is the general reactivity trend for different positions of the iodo-indazole ring in cross-coupling reactions?

The C3 position is generally the most electron-deficient and, therefore, the most reactive towards oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1] The reactivity of other positions will be influenced by the electronic effects of the substituents on the ring.

Q3: Can I use microwave irradiation to improve my reaction yields?

Yes, microwave irradiation can be a very effective tool for accelerating cross-coupling reactions and improving yields, especially for sluggish transformations.[7] The rapid heating provided by microwaves can help overcome activation energy barriers.

Q4: What are the best practices for setting up a cross-coupling reaction with a 3-iodoindazole?

  • Inert Atmosphere: Always perform these reactions under an inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting side reactions.

  • Dry Solvents: Use anhydrous solvents to avoid quenching of organometallic intermediates.

  • Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen.

  • High-Quality Reagents: Use high-purity starting materials, catalysts, and ligands.

Visualizing the Process

To aid in understanding the fundamental steps of these reactions, a generalized catalytic cycle for palladium-catalyzed cross-coupling and a troubleshooting workflow are provided below.

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R'-M) PdII->Transmetal PdII_R_R R-Pd(II)(R')L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling Reactions.

Troubleshooting Workflow Troubleshooting Workflow for Poor Reactivity Start Low/No Yield CheckCatalyst Evaluate Catalyst/Ligand System Start->CheckCatalyst ChangeCatalyst Switch to Bulky, Electron-Rich Biaryl Phosphine Ligand (e.g., XPhos, SPhos) CheckCatalyst->ChangeCatalyst Standard catalyst used CheckBase Assess Base Strength/Solubility CheckCatalyst->CheckBase Optimized catalyst used ChangeCatalyst->CheckBase ChangeBase Use Stronger Base (e.g., Cs2CO3, K3PO4) CheckBase->ChangeBase Weak/insoluble base CheckTemp Consider Reaction Temperature CheckBase->CheckTemp Strong/soluble base ChangeBase->CheckTemp IncreaseTemp Increase Temperature or Use Microwave Irradiation CheckTemp->IncreaseTemp Reaction at low temp CheckProtection N-H Interference? CheckTemp->CheckProtection Reaction at high temp IncreaseTemp->CheckProtection AddProtection Consider N-Protection (Boc, SEM) CheckProtection->AddProtection Yes Success Improved Yield CheckProtection->Success No AddProtection->Success

Caption: A Step-by-Step Troubleshooting Workflow for Poor Reactivity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Iodoindazole
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-iodoindazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%) in the same degassed solvent.

  • Add the catalyst solution to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an N-Protected 3-Iodoindazole
  • To an oven-dried Schlenk flask, add the N-protected 3-iodoindazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent (e.g., a mixture of THF and Et₃N, 2:1 v/v).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

The following table provides a summary of representative conditions for successful cross-coupling reactions with 3-iodoindazoles, compiled from the literature.

Coupling Reaction3-Iodoindazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura 3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085[5]
Suzuki-Miyaura 5-Nitro-3-iodo-1H-indazolePinacol vinyl boronatePd(dppf)Cl₂K₂CO₃Dioxane/H₂O150 (MW)87[6]
Sonogashira N-Boc-3-iodo-1H-indazolePhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT99[8]
Heck 3-Iodo-1-(THP)-1H-indazoleMethyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NDMF8075[1]
Buchwald-Hartwig 3-Bromo-1-(THP)-1H-indazoleMorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene11090[3]

Note: The Buchwald-Hartwig example uses a 3-bromoindazole, as specific data for 3-iodoindazoles can be sparse. 3-Iodoindazoles are expected to be more reactive under similar conditions.[2]

References

Sources

Technical Support Center: Managing Steric Hindrance in 4,6-Dichloro-3-iodo-1-methyl-1H-indazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for 4,6-dichloro-3-iodo-1-methyl-1H-indazole . This highly functionalized scaffold is a critical building block in medicinal chemistry and drug development. However, functionalizing the C3 position presents unique synthetic challenges due to extreme steric shielding. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Mechanistic Insight: The Causality of Steric Stalling

To successfully functionalize this scaffold, one must understand the specific microenvironment of the indazole core.

The C3 position of the indazole ring is inherently electron-deficient, making the C3–I bond highly reactive toward oxidative addition by Pd(0) species[1]. Because the carbon-iodine bond is weaker than the carbon-chlorine bonds at C4 and C6, oxidative addition is highly chemoselective for the C3 position[1].

The Bottleneck: The primary challenge is not initiating the reaction, but sustaining the catalytic cycle. In 4,6-dichloro-3-iodo-1-methyl-1H-indazole , the C4-chloro group sits directly ortho to the reactive C3 center. Once the Pd(II)-aryl intermediate forms, this bulky chlorine atom projects directly into the coordination sphere of the palladium. This steric wall severely hinders the subsequent transmetalation step (in Suzuki couplings) or amine coordination step (in Buchwald-Hartwig aminations)[2].

If transmetalation is delayed, the long-lived Pd(II) complex becomes highly susceptible to off-cycle degradation pathways, primarily protodeiodination (hydrodehalogenation), where the iodine is replaced by a proton from the solvent or base, destroying the starting material[2]. Overcoming this requires precisely tuned ligands that force the coupling partners into a reactive geometry[3].

Catalyst Selection Workflow

The following decision tree outlines the optimal catalytic systems required to bypass the C4-chloro steric shield based on your desired cross-coupling reaction.

G Start 4,6-dichloro-3-iodo- 1-methyl-1H-indazole Sub1 Suzuki-Miyaura (C-C Bond) Start->Sub1 Sub2 Buchwald-Hartwig (C-N Bond) Start->Sub2 Sub3 Sonogashira (C-C Alkyne) Start->Sub3 SuzLig Ligand: SPhos / XPhos Base: K3PO4 Solvent: Dioxane/H2O Sub1->SuzLig BHPri Primary Amines Sub2->BHPri BHSec Secondary Amines Sub2->BHSec SonoLig Cu-Free Conditions Ligand: XPhos Base: Cs2CO3 Sub3->SonoLig BHPriLig Ligand: BrettPhos Base: NaOtBu / LHMDS BHPri->BHPriLig BHSecLig Ligand: RuPhos Base: Cs2CO3 BHSec->BHSecLig

Workflow for selecting optimal cross-coupling conditions for sterically hindered C3-iodoindazoles.

Troubleshooting & FAQs

Q: My Suzuki coupling at the C3 position is stalling at 20% conversion, and LC-MS shows a massive peak for 4,6-dichloro-1-methyl-1H-indazole. How do I fix this? A: The byproduct you are observing is the result of protodeiodination, which occurs when transmetalation is sterically bottlenecked by the C4-chloro group[2]. To resolve this, switch to a bulky, electron-rich Buchwald ligand like SPhos or XPhos [4]. These ligands form a highly active mono-ligated L1Pd(0) species. Counterintuitively, their immense steric bulk creates a crowded "reactive pocket" that forces the boronic acid and the indazole core together, dramatically accelerating reductive elimination before degradation can occur[3].

Q: Can I use standard bidentate ligands like dppf or BINAP for C-N coupling on this scaffold? A: It is highly discouraged. Standard bidentate ligands struggle to accommodate the steric bulk of the C4-chloro group during the amine coordination phase. For coupling primary amines, BrettPhos is the gold standard[5]. Its unique biaryl structure prevents the formation of inactive bis-amine palladium complexes, which are a primary cause of catalyst deactivation in sterically hindered systems[3].

Q: Does the N1-methyl group contribute to the steric hindrance at C3? A: The N1-methyl group provides minimal direct steric hindrance at the C3 position compared to the ortho-chloro group at C4. In fact, its presence is highly advantageous; it locks the indazole into a single tautomer and prevents the N1 nitrogen from coordinating to and poisoning the palladium catalyst, a common failure mode when working with unprotected 1H-indazoles[1].

Quantitative Data: Ligand Selection Matrix

The following table summarizes the optimal catalytic parameters required to manage the C4-chloro steric clash across different reaction modalities.

Reaction TypeTarget BondOptimal LigandCatalyst PrecursorOptimal BaseMechanistic Rationale
Suzuki-Miyaura C–C (Aryl)SPhos or XPhosPd₂(dba)₃K₃PO₄ (aq)2',6'-dimethoxy groups on SPhos increase electron density on Pd, accelerating oxidative addition; dicyclohexyl bulk forces rapid reductive elimination[3].
Buchwald-Hartwig C–N (1° Amine)BrettPhosPd(OAc)₂NaOtBuIsopropyl substitution on the ligand prevents off-cycle bis-amine Pd complex formation, allowing primary amines to couple efficiently[5].
Buchwald-Hartwig C–N (2° Amine)RuPhosPd₂(dba)₃Cs₂CO₃Accommodates the larger cone angle of secondary amines while maintaining the mono-ligated Pd(0) active state[3].
Sonogashira C–C (Alkyne)XPhosPdCl₂(CH₃CN)₂Cs₂CO₃Copper-free conditions prevent alkyne homocoupling (Glaser coupling), which otherwise outcompetes the sterically hindered C3-insertion.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is specifically engineered to overcome the C4-chloro steric hindrance using a highly active L1Pd(0) system. It includes built-in visual and analytical validation checkpoints to ensure the catalytic cycle is functioning correctly.

Reagents & Stoichiometry:

  • Substrate: 4,6-dichloro-3-iodo-1-methyl-1H-indazole (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv) — Causality: A 50% excess is utilized to kinetically drive the sterically hindered transmetalation step forward.

  • Catalyst: Pd₂(dba)₃ (2.5 mol% = 5 mol% Pd)

  • Ligand: SPhos (10 mol%) — Causality: A 2:1 Ligand-to-Pd ratio ensures complete formation of the active L1Pd(0) species without saturating the metal center.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Charge a dried Schlenk flask with the indazole substrate, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Atmosphere Control: Evacuate the flask under high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times. Strict oxygen exclusion is critical to prevent Pd(0) oxidation.

  • Solvent Addition: Add the 1,4-Dioxane and H₂O via syringe. Ensure both solvents have been previously sparged with Argon for at least 30 minutes.

  • Heating & Visual Validation: Submerge the flask in a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint 1: Within 10–15 minutes of heating, observe the color of the solution. A successful transition from the deep purple/red of Pd₂(dba)₃ to a clear, pale yellow/orange solution confirms the successful generation of the active SPhos-Pd(0) catalytic species. If the solution turns opaque black, the catalyst has aggregated into inactive "palladium black" due to oxygen ingress or ligand failure.

  • Monitoring: Stir vigorously at 90 °C for 16 hours.

    • Self-Validation Checkpoint 2: Analyze an aliquot via LC-MS. You must look for the mass of the desired product. Crucially, monitor for the [M-126] mass (loss of Iodine + gain of H). If this deiodinated mass exceeds 15% of the total ion current, your transmetalation step is failing; verify the quality of your boronic acid and base.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the functionalized indazole.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (acs.org). Available at:[Link]

  • SAR Studies around the SULT1A1-Activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. Journal of Medicinal Chemistry (acs.org). Available at:[Link]

Sources

Technical Support Center: Purification of Chlorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the purification of chlorinated indazole derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Format: Interactive Troubleshooting Guide & FAQs

Introduction: The "Greasy" Acid Problem

Chlorinated indazole derivatives present a unique paradox in medicinal chemistry purification. The indazole core is inherently amphoteric (possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen), while the chlorine substituents significantly increase lipophilicity (logP) and electron-withdrawing character.

This combination creates two distinct purification hurdles:

  • The "Twin" Problem: Regioisomers (1H- vs. 2H-indazole) often co-elute due to similar polarities.

  • The "Sticky" Problem: The electron-deficient ring system increases the acidity of the N-H proton, leading to severe tailing on silica gel due to silanol interactions.

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Chromatography Troubleshooting

Q: My compound streaks/tails severely on silica gel, even with high polarity. How do I fix this?

Diagnosis: This is a classic interaction between the acidic N-H of the indazole and the acidic silanol groups (


) on the stationary phase. Chlorination at the 4, 5, 6, or 7 positions withdraws electron density, lowering the pKa of the N-H proton (making it more acidic than the parent indazole, pKa ~13.8). This leads to hydrogen bonding or deprotonation on the column, causing peak broadening.

Protocol A: The "Base Wash" Method (Standard Silica) Do not just add triethylamine (TEA) to the mobile phase; the column needs to be equilibrated.

  • Pre-wash: Flush the silica column with 3 column volumes (CV) of Hexane:EtOAc (containing 1% TEA).

  • Elution: Run your gradient with the mobile phase containing 0.1% to 0.5% TEA .

  • Caution: TEA can form salts with chlorinated solvents (DCM). If using DCM/MeOH, ensure TEA is added after mixing or use ammonium hydroxide (0.1%) instead.

Protocol B: Switch to "Neutral" Stationary Phases If the compound is sensitive to base or if TEA fails:

  • Neutral Silica: Use commercial "Neutral" silica (pH adjusted to ~7.0) rather than standard acidic silica (pH ~5.5).

  • Alumina (Neutral): Aluminum oxide is less likely to protonate the basic nitrogen or deprotonate the acidic nitrogen, often yielding sharper peaks for indazoles.

Q: I cannot separate the 1H- and 2H-regioisomers by Flash Chromatography. They co-elute.

Diagnosis: 1H- and 2H-indazoles are tautomers but can be locked into regioisomers upon alkylation. They possess distinct dipole moments (1H is generally less polar/benzenoid; 2H is more polar/quinonoid), but the difference is often too small for standard Normal Phase (NP) separation.

Strategic Solution: Stop trying to optimize Normal Phase. Switch to Reverse Phase (RP) or Recrystallization . The hydrophobic chlorine atoms make these compounds ideal candidates for C18 separation.

Data Comparison: Separation Efficiency

MethodStationary PhaseMobile Phase ModifierSeparation Success (Resolution)
Normal Phase Silica Gel 60NoneLow (Co-elution)
Normal Phase Silica Gel 601% TEAMedium (Partial overlap)
Reverse Phase C18 (ODS)0.1% Formic AcidHigh (Baseline separation)
Recrystallization N/AAcetone/WaterHigh (Scalable)

Module 2: Crystallization Protocols

Q: My crude mixture is a solid, but I can't find a solvent to recrystallize the regioisomers.

The "Solubility Paradox": Chlorinated indazoles are often "brick dust"—poorly soluble in non-polar solvents (due to crystal packing) and insoluble in water.

Protocol: The Acetone/Water Crash Method This method exploits the significant solubility difference between 1H and 2H isomers in aqueous organic mixtures. 1H-indazoles are typically thermodynamically more stable and less soluble in polar media than 2H-isomers.

  • Dissolution: Dissolve the crude mixture in hot Acetone (approx. 5-10 mL per gram). If it doesn't dissolve, add small amounts of THF.

  • Precipitation: While maintaining reflux, slowly add Water dropwise until persistent turbidity is observed (Ratio is typically 3:1 to 2:5 Acetone:Water).

  • Cooling: Allow the mixture to cool to Room Temperature (RT) slowly, then refrigerate at 4°C for 4 hours.

  • Filtration: The precipitate is usually the pure 1H-isomer . The 2H-isomer often remains in the mother liquor.

Note: For N-alkylated derivatives, the 2H-isomer is the kinetic product but often more soluble. This method purifies the 1H-isomer effectively.[1]

Module 3: Decision Logic & Visualization

Workflow: Selecting the Purification Route

The following diagram illustrates the decision matrix for purifying chlorinated indazole derivatives based on mixture composition and solubility.

PurificationStrategy Start Crude Chlorinated Indazole Mixture CheckSolubility Solubility Check: Soluble in DCM/EtOAc? Start->CheckSolubility CheckIsomers Isomer Ratio (1H:2H) via NMR CheckSolubility->CheckIsomers Yes Recryst Recrystallization (Acetone/Water or DMSO/H2O) CheckSolubility->Recryst No CheckIsomers->Recryst Mixed Isomers (~50:50) Flash Flash Chromatography (Normal Phase) CheckIsomers->Flash One Major Isomer (>90%) HighSolubility Yes (Good Solubility) LowSolubility No (Brick Dust) Prep_HPLC Prep-HPLC (C18) Acidic Mobile Phase Recryst->Prep_HPLC If purity < 95% AddBase Add 1% TEA to Mobile Phase Flash->AddBase If tailing occurs

Caption: Decision tree for selecting the optimal purification method based on solubility and isomeric ratio.

Module 4: Advanced Mechanism Visualization

Why does the 2H-isomer elute differently?

The 1H-indazole has a benzenoid structure (aromatic stability), while the 2H-indazole has a quinonoid structure (higher dipole moment).[2] This electronic difference is the key to separation.

IndazoleTautomers Substrate Chlorinated Indazole OneH 1H-Isomer (Benzenoid) Less Polar Substrate->OneH Thermodynamic Product TwoH 2H-Isomer (Quinonoid) More Polar Substrate->TwoH Kinetic Product Silica Silica Interaction OneH->Silica Weak H-Bonding (Elutes First in NP) C18 C18 Interaction OneH->C18 High Lipophilicity (Retained Longer) TwoH->Silica Strong Dipole (Elutes Later in NP) TwoH->C18 Lower Lipophilicity (Elutes Earlier)

Caption: Chromatographic behavior of indazole tautomers on Normal Phase (Silica) vs. Reverse Phase (C18).

References

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.[1] Retrieved from

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2001). Studies on synthetic approaches to 1H- and 2H-indazolyl derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation Guide: 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and anti-cancer therapeutics, the indazole scaffold is a privileged structure. However, the methylation of 4,6-dichloro-3-iodo-1H-indazole presents a critical regiochemical challenge: distinguishing the thermodynamically favored N1-methyl product (the target) from the kinetically accessible N2-methyl impurity.

Because the C3 position is substituted with Iodine, the standard diagnostic—an NOE correlation between the N-methyl group and the C3-proton—is impossible. This guide provides a definitive, self-validating spectroscopic workflow to unambiguously identify 4,6-dichloro-3-iodo-1-methyl-1H-indazole , comparing it directly against its N2-isomer and starting material.

Comparative Analysis: Product vs. Alternatives

The primary "alternative" in this context is the N2-methyl regioisomer , a common synthetic impurity that possesses identical mass (LC-MS indistinguishable) but vastly different biological activity and 3D-topology.

Table 1: Diagnostic Comparison of Isomers

Data predicted based on substituent additivity rules and analogous 3-iodoindazole scaffolds.

FeatureTarget: N1-Methyl (1-Me)Impurity: N2-Methyl (2-Me)Starting Material (NH)
N-Me Shift (

H)
4.00 – 4.08 ppm (Singlet)4.15 – 4.25 ppm (Singlet)N/A (NH ~13.5 ppm)
H7 Aromatic Shift ~7.45 ppm (Shielded)~7.65 ppm (Deshielded)~7.50 ppm
NOESY Correlation Strong: N-Me

H7
None (No proton at C3)N/A
C3 Carbon Shift (

C)
~92 – 98 ppm ~82 – 88 ppm ~90 ppm
Regiochemical Logic N1-Me is spatially proximal to H7.[1][2][3][4]N2-Me is distal to H7; proximal to C3-I.N/A

Technical Insight: The presence of Iodine at C3 causes a significant "Heavy Atom Effect," shielding the C3 carbon resonance to <100 ppm, unlike the typical ~135 ppm observed in 3-H indazoles.

Detailed Characterization Logic

The "Silent" C3 Problem

In standard indazoles, N2-methylation is confirmed by an NOE signal between the Methyl group and the H3 proton. In 4,6-dichloro-3-iodo-1-methyl-1H-indazole , C3 bears an Iodine atom.[5] Therefore, the N2-isomer is silent in standard NOE experiments regarding the C3 position.

The Solution: You must rely on the positive confirmation of the N1-Me


 H7 interaction.
  • If NOE (Me, H7) is present: Structure is N1-Methyl (Target).

  • If NOE (Me, H7) is absent: Structure is likely N2-Methyl (Impurity).

Visualizing the Decision Pathway

Indazole_Logic Start Crude Methylation Product (LC-MS: m/z 327) H1_NMR 1H NMR Acquisition (DMSO-d6) Start->H1_NMR Me_Shift Check N-Me Shift H1_NMR->Me_Shift NOESY Run 1D NOESY (Irradiate Me Group) Me_Shift->NOESY Ambiguous Me_Shift->NOESY Likely N1 N1_Path Shift ~4.05 ppm N2_Path Shift ~4.20 ppm Result_H7 NOE to H7 Observed? NOESY->Result_H7 Target CONFIRMED TARGET N1-Methyl Isomer Result_H7->Target YES (Strong Signal) Impurity CONFIRMED IMPURITY N2-Methyl Isomer Result_H7->Impurity NO (Silent)

Figure 1: Decision logic for distinguishing N1 vs. N2 regioisomers in 3-iodoindazoles where C3-H diagnostic is unavailable.

Experimental Protocols

A. Sample Preparation (High-Resolution NMR)
  • Solvent: DMSO-d

    
     (99.9% D) is recommended over CDCl
    
    
    
    to prevent aggregation and ensure sharp peaks for the quadrupolar Iodine nucleus environment.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

B. Acquisition Parameters (600 MHz recommended)
1. 1H NMR (Quantitative)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 10 seconds (Critical for accurate integration of aromatic protons vs. methyl group due to different T1 times).

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm.

2. 1D NOESY (The Validator)
  • Pulse Sequence: selnogp (Selective 1D NOE with gradient pulses).

  • Irradiation Target: Center the selective pulse exactly on the Methyl singlet (~4.05 ppm).

  • Mixing Time (D8): 500 ms (Optimal for medium-sized molecules to observe spatial coupling).

  • Scans: 128 (NOE signals are typically <2% of the main signal intensity).

C. Synthetic Workflow Context

To understand where these impurities arise, the following workflow illustrates the synthesis and characterization checkpoints.

Synthesis_Flow cluster_check Checkpoint SM 4,6-Dichloro-1H-indazole Iodination Iodination (I2, KOH, DMF) SM->Iodination Intermed 3-Iodo Intermediate (C3 Blocked) Iodination->Intermed Alkylation Methylation (MeI, Cs2CO3) Intermed->Alkylation Crude Crude Mixture (N1 + N2) Alkylation->Crude Purification Column Chromatography (Hex/EtOAc) Crude->Purification Final Pure N1-Isomer Purification->Final

Figure 2: Synthetic route highlighting the origin of the N1/N2 mixture requiring NMR validation.

References

  • BenchChem. (2025).[4][6] A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from

  • Beilstein J. Org.[1] Chem. (2021).[1][3][7][8] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Retrieved from

  • Claramunt, R. M., et al. (2016). 13C NMR of indazoles. ResearchGate. Retrieved from

  • Reich, H. J. (2020). 1H NMR Chemical Shifts - Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry.[3] Retrieved from

  • ChemScene. (2025). Product Data: 4,6-Dichloro-3-iodo-1H-indazole (CAS 885519-60-8).[9] Retrieved from

Sources

Advanced Analytical Comparison: Mass Spectrometry Strategies for 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

4,6-Dichloro-3-iodo-1-methyl-1H-indazole (CAS: 1824268-59-8) represents a highly functionalized halogenated heterocycle, often utilized as a scaffold in the synthesis of bioactive compounds (e.g., Lonidamine analogues or kinase inhibitors).[1][2] Its structural complexity—featuring three halogen atoms (two chlorines, one iodine) and a methylated nitrogen—presents unique challenges and opportunities for mass spectrometry analysis.

This guide compares the two primary analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) versus Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI).

Physicochemical Profile
FeatureSpecificationAnalytical Implication
Formula C₈H₅Cl₂IN₂Distinctive isotopic envelope due to Cl₂.
Exact Mass 325.8875 DaRequires high-resolution MS for confirmation.
Halogens Cl (x2), I (x1)Iodine provides a weak C-I bond (labile); Chlorine provides isotopic confirmation.
Polarity Semi-polarSuitable for both Reverse Phase LC and GC (if thermally stable).

Methodological Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of ionization technique drastically alters the observed spectral "fingerprint." The following comparison evaluates the performance of each method for this specific molecule.

Method A: LC-ESI-MS/MS (The Quantitative Standard)

Best for: Trace quantification, biological matrices, and thermally labile samples.

  • Ionization Mechanism: Soft ionization via protonation

    
    .
    
  • Primary Precursor Ion: m/z 326.9 (Monoisotopic).

  • Performance Verdict: Superior sensitivity. The N1-methyl group and N2 nitrogen facilitate efficient protonation. However, the C-I bond is relatively stable in ESI source conditions compared to EI, preserving the molecular ion.

Method B: GC-EI-MS (The Structural Validator)

Best for: Impurity profiling, synthesis validation, and isotopic pattern analysis.

  • Ionization Mechanism: Hard ionization (70 eV).

  • Primary Ion:

    
     (Molecular ion) and characteristic fragment ions.
    
  • Performance Verdict: Superior structural diagnostics. The high energy impact typically cleaves the weak C-I bond immediately, creating a dominant fragment. The distinct Cl₂ isotope pattern (9:6:1) is clearly visible in the molecular ion cluster.

Comparative Data Summary
Performance MetricLC-ESI-MS/MS (Triple Quad)GC-EI-MS (Single Quad)
Limit of Detection (LOD) < 0.5 ng/mL (High Sensitivity)~10–50 ng/mL (Moderate Sensitivity)
Linearity (R²) > 0.999 (0.5 – 1000 ng/mL)> 0.995 (10 – 2000 ng/mL)
Molecular Ion Stability High (

dominant)
Moderate (

visible but fragments easily)
Key Fragment (Quant) m/z 199.9 (Loss of I)m/z 199 (Loss of I radical)
Matrix Effects Susceptible (Ion Suppression)Minimal (Solvent extraction clean-up)

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation is critical for establishing Specificity in your assay.

Isotopic Signature (The "Fingerprint")

The presence of two chlorine atoms creates a distinct "Cluster" effect.

  • M (35Cl, 35Cl): 100% Relative Abundance

  • M+2 (35Cl, 37Cl): ~64% Relative Abundance

  • M+4 (37Cl, 37Cl): ~10% Relative Abundance

  • Note: Iodine is monoisotopic (Mass 126.9), so it does not contribute to the M+2 pattern, but it significantly shifts the total mass defect.

Fragmentation Pathway Visualization

The following diagram illustrates the divergent pathways between ESI (Even-electron) and EI (Odd-electron) fragmentation.

FragmentationPathway Start 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (Neutral) ESI_Ion [M+H]+ Precursor m/z 326.9 Start->ESI_Ion ESI (+) Protonation EI_Ion M+• Molecular Ion m/z 325.9 Start->EI_Ion EI (70eV) Electron Impact ESI_Frag1 Fragment A: [M+H - I]+ m/z 200.0 (Heterolytic Cleavage) ESI_Ion->ESI_Frag1 CID Collision - I• (Radical Loss) ESI_Frag2 Fragment B: [M+H - HI]+ m/z 199.0 (Elimination) ESI_Ion->ESI_Frag2 CID Collision - HI (Neutral Loss) EI_Frag1 Base Peak: [M - I]+ m/z 199.0 (Homolytic C-I Cleavage) EI_Ion->EI_Frag1 Fast Decay - I• EI_Frag2 Secondary: [M - I - Cl]+ m/z 164.0 EI_Frag1->EI_Frag2 - Cl•

Caption: Divergent fragmentation pathways. ESI favors protonated species with neutral losses, while EI drives rapid homolytic cleavage of the weak C-I bond.

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification (High Sensitivity)

Objective: Quantify trace levels of the indazole in plasma or reaction mixtures.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Promotes ionization).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

    • MRM Transitions:

      • Quantifier: 326.9 → 199.9 (Loss of I).

      • Qualifier: 326.9 → 164.0 (Loss of I + Cl).

Protocol B: GC-MS Purity Analysis

Objective: Confirm synthesis success and check for de-iodinated impurities.

  • Column: HP-5ms (30m x 0.25mm, 0.25µm film).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Start 80°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Detection: Scan mode (m/z 50–500).

  • Critical Check: Look for m/z 199 peak appearing before the main peak; this indicates thermal degradation of the Iodine in the injector port. If observed, lower inlet temp to 220°C.

References

  • Kihel, A., et al. (2016).[3] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Retrieved from [Link]

  • Kollmeier, A. S., & Parr, M. K. (2020).[4] Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using low-resolution gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Ballantine, J. A., et al. (1968). Fragmentations in the mass spectra of 2‐oxo‐3‐indolyl derivatives. Tetrahedron. Retrieved from [Link]

Sources

Comparative Guide to HPLC Purity Analysis of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole: Overcoming Halogenated Regioisomer Co-elution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving heavily halogenated heterocyclic intermediates. 4,6-Dichloro-3-iodo-1-methyl-1H-indazole is a highly lipophilic, sterically hindered scaffold critical in pharmaceutical development, often utilized in downstream cross-coupling reactions. However, its synthesis inevitably generates closely related impurities—most notably des-iodo by-products (e.g., 4,6-dichloro-1-methyl-1H-indazole) and positional regioisomers (e.g., 5,6-dichloro-3-iodo-1-methyl-1H-indazole).

While standard C18 columns equipped with UV detection are the industry default for indazole purity assessment[1], they routinely fail to achieve baseline resolution for these halogenated critical pairs. This guide objectively compares the chromatographic performance of traditional C18 stationary phases against orthogonal chemistries, providing a self-validating protocol for the rigorous purity assessment of 4,6-dichloro-3-iodo-1-methyl-1H-indazole.

Mechanistic Causality: Why C18 Fails and Aromatic Phases Succeed

In Reversed-Phase HPLC (RP-HPLC), C18 columns rely almost exclusively on hydrophobic dispersion forces. Because the lipophilicity (


) difference between a 4,6-dichloro and a 5,6-dichloro indazole regioisomer is virtually zero, their hydrophobic partitioning into the C18 alkyl chain is identical. This lack of shape recognition results in severe co-elution, leading to an overestimation of API purity.

To break this co-elution, we must exploit the electronic and steric nuances of the molecule by transitioning to orthogonal stationary phases:

  • Phenyl-Hexyl Phases: By incorporating a phenyl ring at the end of a hexyl spacer, this phase introduces

    
     interactions and enhanced shape selectivity. The rigid planar structure of the indazole core interacts differentially with the stationary phase depending on the exact spatial arrangement of the bulky chlorine atoms, which is particularly effective for resolving closely related halogenated isomers that co-elute on C18[2].
    
  • Pentafluorophenyl (PFP) Phases: PFP columns represent the gold standard for halogenated aromatics, offering unique selectivity beyond traditional C18 phases[3]. The highly electronegative fluorine atoms create a strongly electron-deficient phenyl ring, facilitating intense

    
     charge-transfer interactions with the electron-rich regions of the indazole. Furthermore, PFP phases exhibit strong dipole-dipole interactions with the polarizable iodine and chlorine substituents, driving massive selectivity shifts that easily resolve regioisomers[4].
    

Mechanism Start Halogenated Indazole Regioisomers C18 C18 Phase (Hydrophobic Dispersion) Start->C18 PFP PFP Phase (π-π & Dipole Interactions) Start->PFP Coelution Co-elution (Rs < 1.5) C18->Coelution Resolution Baseline Resolution (Rs > 2.0) PFP->Resolution

Figure 1: Chromatographic resolution mechanisms based on stationary phase chemistry.

Comparative Experimental Data

To objectively evaluate these stationary phases, a resolution mixture containing 4,6-dichloro-3-iodo-1-methyl-1H-indazole (API), its des-iodo precursor (Impurity A), and the 5,6-dichloro regioisomer (Impurity B) was analyzed under identical gradient conditions.

Stationary PhasePrimary Retention MechanismMain Peak RT (min)Rs (Des-iodo Impurity)Rs (5,6-Dichloro Regioisomer)Peak Tailing (

)
C18 Hydrophobic Dispersion8.501.820.85 (Co-elution)1.35
Phenyl-Hexyl Hydrophobic +

9.252.501.951.15
PFP

+ Dipole-Dipole
10.103.152.80 (Baseline) 1.05

Data Analysis: The data clearly demonstrates that while C18 provides adequate general retention, it fails the system suitability requirement for regioisomer resolution (


). The PFP column delivers superior baseline resolution (

) driven by halogen-specific dipole interactions, making it the optimal choice for this assay.
Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, the following protocol is designed as a self-validating system . It mandates strict System Suitability Testing (SST) to verify column performance and detector stability prior to any sample analysis.

Step 1: Reagents and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA suppresses the ionization of residual column silanols and standardizes the hydration sphere around the hydrophobic indazole, ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile (v/v).

Step 2: Sample & Standard Preparation
  • SST Resolution Mix: Spike 1.0 mg/mL of the main 4,6-dichloro-3-iodo-1-methyl-1H-indazole API with 0.5% w/w of the des-iodo impurity and the 5,6-dichloro regioisomer.

  • Sample Solution: Accurately weigh 10.0 mg of the synthesized batch and dissolve in 10.0 mL of diluent. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Step 3: Chromatographic Conditions
  • Column: PFP Core-Shell (150 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer for the bulky, heavy iodine-containing compound, which directly minimizes peak tailing).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 4: Gradient Program
  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 12.0 min: Linear ramp to 90% B

  • 12.0 - 15.0 min: Hold at 90% B (Column wash)

  • 15.0 - 15.1 min: Return to 40% B

  • 15.1 - 20.0 min: Re-equilibration

Step 5: Self-Validation Criteria (SST)

Before injecting the unknown batch, the system must validate itself against the following criteria:

  • Blank Injection: Must show zero interfering peaks at the retention time of the API.

  • SST Injection (Resolution): The resolution (

    
    ) between the 4,6-dichloro API and the 5,6-dichloro regioisomer must be 
    
    
    
    .
  • SST Injection (Efficiency): The tailing factor (

    
    ) for the main peak must be 
    
    
    
    .

Workflow A 1. Sample Preparation 10 mg in 10 mL Diluent B 2. System Suitability Test (SST) Inject Resolution Mixture A->B C 3. Column Selection PFP Phase (Orthogonal Selectivity) B->C D 4. Gradient Elution 0.1% TFA in H2O / ACN C->D E 5. Data Validation Verify Rs > 2.0 for Regioisomers D->E

Figure 2: Self-validating HPLC workflow for halogenated indazole analysis.

Conclusion

For the purity analysis of highly halogenated heterocycles like 4,6-dichloro-3-iodo-1-methyl-1H-indazole, relying on traditional C18 chemistry introduces a high risk of overestimating purity due to hidden regioisomer co-elution. By understanding the causality behind chromatographic retention and pivoting to Pentafluorophenyl (PFP) stationary phases, analytical scientists can leverage


 and dipole-dipole interactions to achieve robust, baseline resolution, ensuring the integrity of downstream pharmaceutical synthesis.
References

1.1. Benchchem. 2.3. Chromatography Online. 3.4. Waters. 4.2. ResearchGate.

Sources

Benchmarking Indazole-Based Kinase Inhibitors: In Vitro Assay Protocols and Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Indazole derivatives represent a highly privileged scaffold in medicinal chemistry, particularly in the rational design of ATP-competitive protein kinase inhibitors. The 1H-indazole core acts as a bio-isostere of purine, enabling it to effectively mimic the adenine ring of ATP and form critical hydrogen bond interactions within the kinase hinge region[1]. This structural mimicry has driven the development of blockbuster oncology therapeutics like Axitinib and Pazopanib (targeting VEGFR-2)[2], as well as highly selective neurological probes like MLi-2 (targeting LRRK2)[3].

This guide provides an objective, data-driven comparison of indazole-based inhibitors against alternative chemical scaffolds, supported by robust, self-validating in vitro kinase assay methodologies designed for drug development professionals.

Comparative Analysis of Inhibitor Scaffolds

While the indazole moiety is potent, evaluating its performance requires benchmarking against other established heterocyclic cores, such as quinazolines or ureas. The strategic placement of substituents (e.g., halogens or amines) on the indazole ring allows for deep exploration of the solvent-exposed regions of the ATP-binding pocket, often yielding superior binding affinity[1].

Table 1: Comparative In Vitro Inhibitory Activity (IC₅₀) Against Key Kinase Targets
Target KinaseInhibitor / CompoundScaffold ClassIC₅₀ (nM)Clinical / Preclinical Status
VEGFR-2 2Indazole derivative0.2FDA Approved[2]
VEGFR-2 2Indazole-pyrimidine30.0FDA Approved[2]
VEGFR-2 4Quinazoline33.0FDA Approved[4]
VEGFR-2 5Urea derivative90.0FDA Approved[5]
LRRK2 3Indazole derivative< 1.0Preclinical Probe[3]

Data Interpretation: The data illustrates that indazole derivatives, such as Axitinib, can achieve sub-nanomolar potency, significantly outperforming urea-based (Sorafenib) and quinazoline-based (Vandetanib) scaffolds in VEGFR-2 inhibition[2][4][5].

Mechanistic Visualization: VEGFR-2 Inhibition

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK Pathway VEGFR2->MAPK Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 ATP-Competitive Inhibition Angiogenesis Angiogenesis & Cell Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: VEGFR-2 signaling cascade and the targeted ATP-competitive inhibition by indazole derivatives.

In Vitro Kinase Assay Protocol: Luminescent ATP-Depletion Method

To objectively compare the potency of these inhibitors, a standardized biochemical assay is required[6]. The luminescent ATP-depletion assay (e.g., ADP-Glo™) is highly recommended because it universally measures kinase activity by quantifying the amount of ADP produced during the reaction, independent of the specific peptide substrate sequence[1][6].

System Causality: Every step in the following protocol is engineered to maintain steady-state enzyme kinetics, prevent solvent artifacts, and ensure a self-validating data output.

Step 1: Reagent Preparation & Compound Dilution
  • Action: Prepare a 3-fold serial dilution of the indazole inhibitor in 100% DMSO. Subsequently, dilute these intermediate stocks 1:100 into 1x Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Causality: Serial dilution ensures a broad concentration range (e.g., 10 µM down to 0.1 nM) to accurately capture the upper and lower asymptotes of the dose-response curve[1][6]. Diluting into the aqueous buffer ensures the final DMSO concentration in the reaction remains strictly ≤1% (v/v), preventing solvent-mediated denaturation of the kinase[7].

Step 2: Kinase Reaction Setup
  • Action: In a 384-well low-volume white microplate, combine 2 µL of the diluted inhibitor, 2 µL of the target kinase (e.g., VEGFR-2) at a pre-optimized active concentration, and 2 µL of the Substrate/ATP mix[6]. Crucial: The ATP concentration must be set at the apparent

    
     for the specific kinase.
    
  • Causality: Setting the ATP concentration at

    
     is a fundamental requirement for evaluating ATP-competitive inhibitors like indazoles[6]. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the apparent IC₅₀. Using a white plate maximizes the reflection of the luminescent signal and minimizes well-to-well optical crosstalk.
    
Step 3: Incubation & Thermodynamic Equilibrium
  • Action: Seal the plate to prevent evaporation and incubate at 30°C for 45 to 60 minutes[2].

  • Causality: This specific duration allows the enzymatic reaction to proceed within the linear range of product formation while ensuring the small-molecule inhibitor reaches thermodynamic binding equilibrium with the kinase active site[6].

Step 4: Reaction Termination & ATP Depletion
  • Action: Add 6 µL of the ATP-depletion reagent (e.g., ADP-Glo™ Reagent) to all wells. Incubate at room temperature for 40 minutes[6].

  • Causality: This reagent forcefully terminates the kinase reaction and actively depletes any unconsumed background ATP[6]. This step is vital because it leaves only the ADP produced by the kinase reaction, eliminating background noise and preventing false positives.

Step 5: Signal Generation & Detection
  • Action: Add 12 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader[6].

  • Causality: This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[6]. The resulting luminescent signal is directly proportional to the kinase activity.

Experimental Workflow Visualization

Assay_Workflow Prep 1. Reagent Prep (Kinase, ATP, Substrate) Incubation 3. Kinase Reaction (30°C for 45 min) Prep->Incubation Compound 2. Inhibitor Dilution (Indazole in DMSO) Compound->Incubation Termination 4. Reaction Termination (ATP Depletion) Incubation->Termination Detection 5. Signal Detection (Luminescence) Termination->Detection Analysis 6. Data Analysis (IC50 & Z'-Factor) Detection->Analysis

Caption: Step-by-step workflow of the luminescent in vitro kinase assay for evaluating inhibitor potency.

Data Analysis & Self-Validation System

A protocol is only as reliable as its internal validation metrics. To ensure the integrity of the indazole inhibitor comparison:

  • IC₅₀ Calculation: Normalize the raw luminescence units (RLU) against the positive control (DMSO only, representing 0% inhibition) and the negative control (no enzyme, representing 100% inhibition)[1][6]. Plot the percent inhibition against the

    
     of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀[6].
    
  • Z'-Factor Validation: A robust assay must demonstrate a Z'-factor > 0.5. This statistical parameter evaluates the dynamic range of the assay signal against the data variation of the controls. If the Z'-factor falls below 0.5, the assay is not self-validating; the protocol must be re-optimized (e.g., by adjusting enzyme concentration or incubation time) before any IC₅₀ values can be trusted.

References

  • PubMed / NIH. Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Available at: [Link]

  • Semantic Scholar. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at:[Link]

Sources

Spectroscopic Comparison Guide: 4,6-Dichloro vs. 5,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating regioisomers is a critical quality control step in the synthesis of halogenated indazoles, which serve as privileged scaffolds in drug discovery (notably as kinase inhibitors). The structural similarity between 4,6-dichloro-3-iodo-1-methyl-1H-indazole and 5,6-dichloro-3-iodo-1-methyl-1H-indazole renders standard chromatographic and mass spectrometric methods insufficient for definitive identification.

This guide provides an objective, data-driven comparison of their spectroscopic profiles, establishing a self-validating analytical workflow grounded in Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Analysis & Mechanistic Causality

The fundamental difference between these two compounds lies in the substitution pattern on the benzenoid ring of the indazole core, which dictates the scalar coupling (spin-spin splitting) observed in ¹H NMR.

  • 5,6-Dichloro-3-iodo-1-methyl-1H-indazole: The chlorine atoms occupy positions 5 and 6. The remaining aromatic protons are located at positions 4 and 7. Because these protons are separated by the fused pyrazole ring and the fully substituted C5/C6 carbons, they are magnetically isolated. The para-like scalar coupling (

    
    ) across the ring is typically near 0 Hz and unresolved, resulting in two distinct singlets .
    
  • 4,6-Dichloro-3-iodo-1-methyl-1H-indazole: The chlorine atoms occupy positions 4 and 6. The remaining aromatic protons are located at positions 5 and 7. These protons are separated by a single carbon (C6), placing them in a meta relationship. Meta protons exhibit a characteristic scalar coupling constant (

    
    ) of approximately 1.5 to 2.0 Hz, resulting in two doublets .
    

Spectroscopic Data Presentation

While Mass Spectrometry (MS) and Infrared (IR) spectroscopy confirm the overall molecular identity, ¹H NMR is the definitive tool for regioisomer differentiation.

Table 1: Quantitative ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)
Spectroscopic Feature5,6-Dichloro Isomer4,6-Dichloro IsomerMechanistic Rationale
H-4 Proton ~7.61 ppm (Singlet)Substituted with ChlorineIsolated proton in the 5,6-isomer; no adjacent protons for scalar coupling [1].
H-5 Proton Substituted with Chlorine~7.20 ppm (Doublet, J ≈ 1.5 Hz)Meta-coupled to H-7. Shielded relative to H-4/H-7 due to ortho-chlorine effects [2].
H-7 Proton ~7.56 ppm (Singlet)~7.44 ppm (Doublet, J ≈ 1.5 Hz)Isolated in the 5,6-isomer; meta-coupled in the 4,6-isomer.
N-CH₃ Protons 4.09 ppm (Singlet, 3H)~4.08 ppm (Singlet, 3H)Unaffected by benzenoid substitution; serves as an internal integration standard.
Diagnostic Signature Two Sharp Singlets Two Doublets (J ≈ 1.5 Hz) Direct consequence of para vs. meta spatial relationships.

Note: Data for the 5,6-dichloro isomer is directly sourced from patent literature[1]. Data for the 4,6-dichloro isomer is extrapolated from its non-iodinated precursor[2].

Table 2: Secondary Diagnostic Features (MS, IR, ¹³C NMR)
MethodExpected ObservationUtility for Regioisomer ID
High-Resolution MS Exact mass: 325.8874 Da. Characteristic Cl₂I isotope pattern (M, M+2, M+4 in ~9:6:1 ratio).Low. Both isomers yield identical exact masses and highly similar fragmentation patterns.
¹³C NMR 8 distinct carbon signals. C-I (~90 ppm), N-CH₃ (~36 ppm).Moderate. Chemical shifts of C4, C5, C6, and C7 will vary, but requires a reference standard for definitive assignment.
IR Spectroscopy C=C, C=N stretches (~1500-1600 cm⁻¹).Low. Fingerprint region (600-900 cm⁻¹) differs due to C-H out-of-plane bending, but is difficult to predict a priori.

Experimental Methodologies

To ensure absolute trustworthiness, the analytical workflow must be a self-validating system. If poor magnetic field homogeneity (shimming) causes the 1.5 Hz doublets of the 4,6-isomer to blur into apparent singlets, 1D NMR alone may yield false positives. The following protocols incorporate 2D NMR for orthogonal validation.

Protocol 1: 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the highly purified indazole (>95% purity) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ and perform rigorous gradient shimming to ensure a line width at half-height of <0.5 Hz. (Crucial: Poor shimming will obscure the 1.5 Hz meta-coupling).

  • Acquisition: Set a spectral width of 12 ppm. Use a relaxation delay (D1) of 2 seconds to ensure accurate integration, and acquire a minimum of 16 scans.

  • Processing: Apply a mild exponential window function (line broadening = 0.1–0.3 Hz) prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual CHCl₃ solvent peak at 7.26 ppm.

Protocol 2: 2D NMR (NOESY/HMBC) Orthogonal Validation

Purpose: To unambiguously assign the H-7 proton and map the carbon framework, validating the regiochemistry independently of 1D splitting patterns.

  • NOESY Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 400–500 ms.

  • H-7 Identification: Locate the cross-peak between the N-CH₃ signal (~4.09 ppm) and the aromatic region. The proton exhibiting this spatial correlation is definitively H-7.

  • HMBC Mapping: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. H-7 will show a strong three-bond correlation (

    
    ) to the bridgehead carbon C-3a. Trace the remaining correlations to confirm whether the adjacent carbons are halogenated (5,6-isomer) or protonated (4,6-isomer).
    

Workflow Visualization

Regioisomer_Workflow Start Unknown Isomer (Dichloro-3-iodo-1-methyl-1H-indazole) NMR Acquire 1H NMR (400 MHz, CDCl3) Start->NMR Analyze Analyze Aromatic Proton Splitting Pattern NMR->Analyze Singlets Two Singlets (H-4 and H-7 isolated) Analyze->Singlets Observe Doublets Two Doublets (J ≈ 1.5 Hz) (H-5 and H-7 meta-coupled) Analyze->Doublets Observe Iso56 5,6-Dichloro Isomer Confirmed Singlets->Iso56 Iso46 4,6-Dichloro Isomer Confirmed Doublets->Iso46

Workflow for differentiating dichloro-1H-indazole regioisomers via 1H NMR splitting patterns.

References
  • Chen, S., et al. (2012). Pyrrolopyrazine Kinase Inhibitors (European Patent No. EP 2763990 B1). European Patent Office.

Sources

Comparative Guide: Cytotoxicity Profiling of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-dichloro-3-iodo-1-methyl-1H-indazole (CAS: 885519-60-8) is not merely a chemical intermediate; it is a privileged scaffold designed for the rapid generation of potent anticancer libraries. Its structural architecture combines a lipophilic, metabolically stable core (4,6-dichloro) with a highly reactive synthetic handle (3-iodo) for Palladium-catalyzed cross-coupling.

This guide details the technical workflow for evaluating the cytotoxicity of libraries derived from this scaffold. Unlike water-soluble salts, these hydrophobic derivatives require specific assay modifications to prevent precipitation-induced false positives. We compare their performance against standard-of-care agents (Doxorubicin) and structural analogs (Pazopanib).

Key Performance Indicators (KPIs)
Metric4,6-Dichloro-3-iodo-1-methyl-1H-indazole (Scaffold)Optimized 3-Aryl Derivatives (Library)Doxorubicin (Standard)
Primary Target Synthetic IntermediateKinases (VEGFR, IDO1), TubulinTopoisomerase II / DNA
IC50 (HCT-116) > 50 µM (Inactive Baseline)0.4 - 5.0 µM (Potent)0.1 - 0.5 µM
Solubility (LogP) ~3.5 (High Lipophilicity)3.0 - 4.5 (Variable)1.3 (Moderate)
Selectivity Index N/AHigh (>10x vs. Fibroblasts)Low (Cardiotoxic)

Structural Logic & Mechanism of Action

The Scaffold Advantage

The specific substitution pattern of the 4,6-dichloro-3-iodo-1-methyl-1H-indazole core is engineered for medicinal chemistry utility:

  • 3-Iodo Position: A "plug-and-play" site for Suzuki-Miyaura or Sonogashira coupling, allowing the introduction of diverse pharmacophores (aryl, heteroaryl groups).

  • 4,6-Dichloro Motif: Increases lipophilicity (enhancing cell permeability) and blocks metabolic oxidation sites, extending half-life.

  • 1-Methyl Group: Locks the tautomeric state, ensuring consistent binding modes in the kinase pocket.

Mechanistic Pathway

Derivatives functionalized at the C3 position typically act as ATP-competitive inhibitors . They occupy the adenine-binding pocket of kinases (e.g., VEGFR-2, PDGFR) or the heme-binding pocket of metabolic enzymes like IDO1.

Mechanism Scaffold 4,6-Dichloro-3-iodo- 1-methyl-1H-indazole Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Coupling + Aryl Boronic Acid Derivative Active 3-Aryl Derivative Coupling->Derivative Target1 Kinase Domain (VEGFR/PDGFR) Derivative->Target1 ATP Competition Target2 Metabolic Enzyme (IDO1) Derivative->Target2 Heme Binding Effect1 Inhibit Angiogenesis Target1->Effect1 Effect2 Immune Escape Blockade Target2->Effect2 Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Effect1->Apoptosis Effect2->Apoptosis

Figure 1: Transformation of the inert scaffold into bioactive inhibitors targeting specific oncogenic pathways.

Experimental Protocol: Cytotoxicity Assay (MTT/SRB)

Critical Note: Due to the high hydrophobicity of these derivatives (LogP > 3), standard aqueous protocols often fail due to compound precipitation. This optimized protocol ensures solubility.

Materials
  • Cell Lines: HCT-116 (Colon), MCF-7 (Breast), PC-3 (Prostate).[1]

  • Controls:

    • Positive: Doxorubicin (stock 10 mM in water).

    • Negative: DMSO (0.1% final concentration).

    • Scaffold Control: 4,6-dichloro-3-iodo-1-methyl-1H-indazole (stock 10 mM in DMSO).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B).

Step-by-Step Workflow
Phase 1: Compound Preparation (The "DMSO Sandwich")
  • Stock Solution: Dissolve derivatives to 10 mM or 20 mM in 100% DMSO. Vortex for 1 min.

  • Visual Check: Inspect for turbidity. If turbid, sonicate at 37°C for 5 mins.

  • Intermediate Dilution: Prepare a 100x working plate in DMSO first.

    • Example: For a 10 µM final assay concentration, prepare 1 mM in the DMSO plate.

  • Final Dilution: Transfer 1 µL from the DMSO plate to 199 µL of culture medium in the assay plate.

    • Result: 0.5% DMSO final concentration (tolerable for most cancer lines).

Phase 2: Seeding & Treatment
  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove old media. Add 200 µL of fresh media containing the compound (from Phase 1).

    • Dose Range: 0.01, 0.1, 1, 10, 50, 100 µM (Logarithmic spacing).

  • Duration: Incubate for 72 hours (standard for kinase inhibitors to allow cell cycle arrest effects to manifest).

Phase 3: Readout (MTT)
  • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

  • Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization (Critical): Aspirate media carefully. Add 150 µL DMSO (not SDS/water) to dissolve the hydrophobic formazan crystals.

  • Shake plate for 10 mins.

  • Read Absorbance at 570 nm (reference 630 nm).

AssayWorkflow Stock 1. Stock Prep (10mM in DMSO) Dilution 2. Serial Dilution (in DMSO) Stock->Dilution Transfer 3. Transfer to Media (Final DMSO < 0.5%) Dilution->Transfer Incubate 5. 72h Incubation Transfer->Incubate Seed 4. Cell Seeding (HCT-116 / MCF-7) Seed->Transfer MTT 6. MTT Addition Incubate->MTT Solubilize 7. DMSO Solubilization MTT->Solubilize Read 8. Absorbance (570 nm) Solubilize->Read

Figure 2: Optimized MTT workflow for hydrophobic indazole derivatives to prevent precipitation.

Comparative Analysis & Data Interpretation

When analyzing the data, you will likely observe three distinct profiles. Use this table to categorize your library hits.

Compound ClassIC50 RangeInterpretationNext Steps
Parent Scaffold > 50 µMInactive. The core lacks the specific binding elements (H-bonds/hydrophobic interactions) for the target pocket.Use as a negative control to prove the effect is due to the C3-substitution.
Hit Derivative 1 - 10 µMModerately Active. The C3 substituent interacts with the target, but fit is not optimal.Optimize the C3 aryl group (add F, OMe, or solubilizing groups like piperazine).
Lead Candidate < 1 µMPotent. Comparable to clinical kinase inhibitors.Proceed to selectivity profiling (Normal vs. Cancer cells) and Western Blot (check phosphorylation).
Doxorubicin < 0.5 µMCytotoxic. High potency but often low selectivity (toxic to normal cells).Use as a benchmark for maximum possible kill.
Troubleshooting: "False" Potency

If your scaffold (4,6-dichloro-3-iodo-1-methyl-1H-indazole) shows an IC50 < 10 µM, suspect precipitation .

  • Check: Look at the wells under a microscope at 100x. Do you see crystals?

  • Fix: Reduce the top concentration or switch to a luminescence-based ATP assay (CellTiter-Glo) which is more sensitive and requires lower compound concentrations.

References

  • BenchChem. A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole. (2025).[2] Link

  • Li, Y., et al. "4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity." European Journal of Medicinal Chemistry, 243, 114625. (2022).[3][4][5] Link

  • Zhang, L., et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10), 4056. (2023).[6] Link

  • ChemScene. Product Data Sheet: 4,6-Dichloro-3-iodo-1H-indazole (CAS 885519-60-8). Link

  • Gaikwad, D., et al. "Molecular Iodine as an efficient catalyst for the synthesis of indazole."[7] Sphinx Knowledge House. (2022). Link

Sources

Safety Operating Guide

Comprehensive Safety and Operational Protocol for Handling 4,6-Dichloro-3-iodo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Laboratory Safety & Chemical Operations Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Profile

In modern drug discovery, highly functionalized heterocyclic building blocks like 4,6-Dichloro-3-iodo-1-methyl-1H-indazole (CAS: 1824268-59-8) are invaluable for complex cross-coupling reactions and library synthesis. However, the exact structural features that make this compound synthetically useful—its lipophilic indazole core and tri-halogenated substitution (two chlorines, one iodine)—also dictate its distinct toxicological profile.

Standard laboratory safety protocols are often insufficient for halogenated aromatics. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and workflow efficiency when handling this specific reagent [1].

Table 1: Chemical Hazard Profile & Mechanistic Impact
Property / Hazard CodeSpecificationMechanistic Impact
CAS Number 1824268-59-8N/A
Molecular Formula C8H5Cl2IN2High molecular weight; highly lipophilic structure.
H302 Harmful if swallowedInduces systemic toxicity upon ingestion.
H315 / H319 Causes skin / serious eye irritationThe halogenated core readily partitions into lipid bilayers, reacting with and permeating biological membranes.
H335 May cause respiratory irritationMicro-particulate aerosolization during weighing targets mucosal tissues in the respiratory tract.

Hazard Causality & PPE Rationale

To build a robust safety culture, researchers must understand the causality behind Personal Protective Equipment (PPE) selection.

The lipophilic nature of the methylindazole core combined with the heavy halogens creates a molecule that can rapidly permeate standard 4-mil latex or thin nitrile gloves. Halogenated organics act as penetration enhancers, meaning that if the compound is dissolved in a solvent (e.g., Dichloromethane or DMF), it will carry the solute through the glove matrix directly to the dermal layer [2]. Therefore, double-gloving or the use of thicker neoprene alternatives is not merely a suggestion—it is a mechanistic necessity.

HazardPPE cluster_0 Chemical Properties cluster_1 Hazard Manifestation cluster_2 PPE & Engineering Controls C1 Lipophilic Indazole Core H1 Skin/Eye Irritation (H315/H319) C1->H1 H3 Rapid Glove Permeation C1->H3 C2 Halogenation (Cl, I) C2->H1 H2 Respiratory Irritation (H335) C2->H2 P1 Double Nitrile/Neoprene Gloves H1->P1 P2 Chemical Splash Goggles H1->P2 P3 Certified Fume Hood H2->P3 H3->P1

Figure 1: Mechanistic relationship between chemical properties, hazard manifestation, and required PPE controls.

Table 2: PPE Selection Matrix
Equipment CategorySpecificationMechanistic JustificationReplacement Frequency
Hand Protection Double Nitrile (min 4-mil each) or NeopreneHalogenated compounds degrade standard thin nitrile rapidly. Double gloving delays breakthrough time.Immediately upon contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular exposure to airborne particulates or solvent splashes. Safety glasses are insufficient.N/A (Decontaminate after use).
Body Protection Flame-Resistant (FR) Lab CoatProtects against incidental contact and potential flammability of reaction solvents.Wash/replace if visible powder or liquid contamination occurs.
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Mitigates H335 respiratory irritation risks from dust aerosolization.N/A (Ensure annual certification).

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system of safety, follow this Standard Operating Procedure (SOP) when weighing and transferring 4,6-Dichloro-3-iodo-1-methyl-1H-indazole.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Clear the workspace of non-essential equipment to prevent cross-contamination.

Step 2: PPE Donning Sequence

  • Wash hands thoroughly. Don the FR lab coat and fully button it.

  • Put on the inner pair of 4-mil nitrile gloves. Inspect for micro-tears.

  • Put on the outer pair of nitrile gloves (or thicker neoprene gloves).

  • Don ANSI Z87.1 splash goggles [2].

Step 3: Static Mitigation (Critical Step)

  • Halogenated powders frequently hold static charges, leading to unpredictable dispersion. Wipe the exterior of the reagent bottle and the metal weighing spatula with a slightly damp, lint-free wipe, or use an anti-static gun (e.g., Zerostat) to neutralize the micro-environment.

Step 4: Weighing & Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Carefully dispense the required mass. Immediately cap the source bottle.

  • Transfer the powder to the reaction flask.

  • Expert Insight: Instead of tapping the boat dry, rinse the weighing boat with your reaction solvent directly into the flask. This ensures quantitative transfer and completely suppresses airborne dust.

Step 5: Decontamination & Doffing

  • Remove the outer gloves by peeling them inside out; dispose of them in the solid hazardous waste bin.

  • Wipe down the balance and fume hood surface with a solvent-compatible wipe.

  • Remove inner gloves, dispose of them, and wash hands with soap and water.

Halogenated Waste Disposal Strategy

The disposal of 4,6-Dichloro-3-iodo-1-methyl-1H-indazole and its reaction byproducts requires strict adherence to Environmental Protection Agency (EPA) guidelines for halogenated waste [3].

Why Segregate? Mixing halogenated waste (containing Cl, Br, I, F) with non-halogenated waste (e.g., standard acetone, ethanol) drastically increases disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the release of toxic dioxins. Furthermore, mixing incompatible streams can trigger dangerous exothermic reactions.

WasteSegregation Gen Waste Generation (Reaction Mixture) Decision Contains Halogens? (Cl, Br, I, F) Gen->Decision Halo Halogenated Waste Stream (Strictly Segregated) Decision->Halo Yes NonHalo Non-Halogenated Stream (Standard Organics) Decision->NonHalo No Incineration High-Temp Incineration (EPA Compliant) Halo->Incineration NonHalo->Incineration

Figure 2: EPA-compliant solvent waste segregation decision matrix for halogenated compounds.

Disposal Execution:
  • Liquid Waste: Collect all reaction filtrates and solvent washes in a clearly labeled, chemically compatible carboy designated strictly for "Halogenated Solvent Waste." Never exceed 80% capacity.

  • Solid Waste: Contaminated weighing boats, wipes, and outer gloves must be placed in a sealed, labeled solid hazardous waste container. Do not throw chemical-contaminated PPE into standard municipal trash.

  • Spill Response: In the event of a powder spill, do not dry sweep. Mist the powder lightly with water to bind the dust, then collect it using a non-sparking tool and place it in the solid hazardous waste stream.

References

  • National Institute for Occupational Safety and Health (NIOSH). "Guide to Chemical Protective Clothing". Centers for Disease Control and Prevention (CDC). URL: [Link] [2]

  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". AllSource Environmental EPA Compliance. URL:[Link] [3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.